An In-depth Technical Guide on the Core Mechanism of Action of Lauflumide and Related Compounds in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals Disclaimer: The initial query regarding "Lauflumide" and its mechanism of action in the central nervous system (CNS) suggests a potential conflation with "L...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query regarding "Lauflumide" and its mechanism of action in the central nervous system (CNS) suggests a potential conflation with "Leflunomide" or its active metabolite, "Teriflunomide." Lauflumide (also known as NLS-4, flmodafinil, or bisfluoromodafinil) is primarily identified as a wake-promoting agent with a distinct mechanism of action from the immunomodulatory effects of Leflunomide/Teriflunomide.[1][2] This guide will address both compounds to provide a comprehensive and accurate overview.
Section 1: Lauflumide (NLS-4) - A Selective Dopamine Reuptake Inhibitor
Lauflumide is a next-generation wake-promoting drug candidate.[3] Its primary mechanism of action in the central nervous system is the selective inhibition of the dopamine transporter (DAT).[1][2] This action leads to an increase in the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.
Core Mechanism of Action
The principal neurochemical effect of Lauflumide is its function as a selective dopamine reuptake inhibitor.[1][2] By blocking the dopamine transporter, Lauflumide prevents the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This results in prolonged and elevated levels of dopamine available to stimulate postsynaptic dopamine receptors, which is believed to be the basis for its wake-promoting effects.[1]
Radioligand Binding Assay for Dopamine Transporter Affinity
Objective: To determine the binding affinity (Ki) of Lauflumide for the dopamine transporter.
Methodology:
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter are cultured to confluence.
Membrane Preparation: Cells are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then resuspended in an assay buffer.
Binding Assay: A fixed concentration of a radiolabeled ligand specific for the dopamine transporter (e.g., [³H]WIN 35,428) is incubated with the cell membrane preparation in the presence of varying concentrations of Lauflumide.
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Lauflumide that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
The Eugeroic Agent Lauflumide: A Comprehensive Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals Abstract Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) is a novel eugeroic, or wakefulness-promoting agent, structurally related to modafini...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) is a novel eugeroic, or wakefulness-promoting agent, structurally related to modafinil.[1][2] Preclinical studies have demonstrated its potential as a more potent and targeted therapeutic for disorders of excessive sleepiness, such as narcolepsy and chronic fatigue syndrome.[2][3] This technical guide provides an in-depth overview of the pharmacological profile of Lauflumide, including its mechanism of action, receptor binding affinity, preclinical efficacy, and detailed experimental methodologies for its evaluation.
Introduction
Eugeroics are a class of drugs that promote wakefulness and alertness, distinct from traditional psychostimulants like amphetamines.[4] They are primarily used to treat sleep disorders characterized by excessive daytime sleepiness.[1] Lauflumide is a bisfluoro-analog of modafinil, a well-established eugeroic.[3] The addition of two fluorine groups to the modafinil structure is believed to enhance its bioavailability and potency.[4] Currently, Lauflumide is in the preclinical phase of development for conditions including chronic fatigue syndrome.[2]
Mechanism of Action
Lauflumide's primary mechanism of action is as a selective and atypical dopamine reuptake inhibitor (DRI).[2][5] By blocking the dopamine transporter (DAT), Lauflumide increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.[6] This action is believed to be the principal driver of its wakefulness-promoting effects.
The term "atypical" distinguishes Lauflumide and modafinil from classical DRIs like cocaine. While both classes of drugs block DAT, atypical DRIs are thought to have a lower abuse potential and produce fewer of the characteristic side effects of traditional stimulants.[7]
Signaling Pathway
As a dopamine reuptake inhibitor, Lauflumide's effects are mediated through the downstream signaling cascades of dopamine receptors. Increased synaptic dopamine leads to the activation of both D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors on postsynaptic neurons.
D1-like receptor activation typically couples to Gs/olf proteins, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).
D2-like receptor activation generally couples to Gi/o proteins, which inhibits adenylyl cyclase and reduces cAMP levels.
The net effect on neuronal excitability and gene expression is complex and depends on the specific neuronal populations and the balance of D1 and D2 receptor activation.
Caption: Simplified signaling pathway of Lauflumide's action.
Pharmacological Data
Receptor Binding Profile
Lauflumide exhibits a higher affinity for the dopamine transporter (DAT) compared to the serotonin transporter (SERT), with negligible affinity for the sigma σ1 receptor.
Detailed pharmacokinetic parameters for Lauflumide are not yet fully characterized in publicly available literature. However, preclinical studies suggest it has enhanced bioavailability compared to modafinil.[4]
This protocol describes the methodology for assessing the eugeroic properties of Lauflumide in a murine model using electroencephalography (EEG) and electromyography (EMG).
Caption: Workflow for assessing wake-promoting effects.
4.1.1. Surgical Implantation of Electrodes
Anesthetize adult male C57BL/6J mice (10-11 weeks old) with an appropriate anesthetic agent.
Secure the mouse in a stereotaxic frame.
Make a midline incision on the scalp to expose the skull.
Drill small burr holes over the frontal and parietal cortices for EEG electrode placement.
Implant stainless steel screws to serve as EEG electrodes.
Insert fine-wire electrodes into the nuchal (neck) muscles for EMG recording.
Secure the electrode assembly to the skull with dental cement.
Suture the incision.
Allow a one-week recovery period with appropriate post-operative care.
4.1.2. EEG/EMG Recording
House mice individually in recording chambers and allow for a 2-3 day habituation period.
Connect the implanted electrodes to a recording system.
Administer Lauflumide (64 mg/kg), modafinil (150 mg/kg), or vehicle via intraperitoneal (i.p.) injection at the onset of the light period.
Record EEG and EMG signals continuously for 24 hours.
4.1.3. Data Analysis
Score the 24-hour recordings for vigilance states (wakefulness, NREM sleep, REM sleep) in 10-second epochs.
Quantify the duration of each vigilance state.
Perform spectral analysis on the EEG data to determine power densities in different frequency bands (e.g., delta, theta).
Chronic Fatigue Model in Rats
This protocol outlines a method for inducing chronic fatigue in rats to evaluate the therapeutic potential of Lauflumide.
Caption: Workflow for the chronic fatigue model in rats.
4.2.1. Fatigue Induction Procedure
Use male Sprague-Dawley rats (7-8 weeks old).
Subject the rats to a fatigue-inducing procedure for seven consecutive days. While the specific procedure for the Lauflumide study is not detailed in the available literature, common methods include:
Forced swimming: Rats are placed in a water tank and forced to swim for an extended period.
Treadmill running: Rats are forced to run on a treadmill at a set speed and duration.
Sleep deprivation: Rats are kept awake for extended periods using methods like the multiple platform technique.
A sham group undergoes the same handling without the fatigue-inducing stressor.
4.2.2. Drug Administration and Activity Monitoring
Following the 7-day fatigue procedure, divide the rats into treatment groups: Lauflumide, modafinil, and vehicle.
Administer the respective treatments daily before the start of the dark period for three consecutive days.
Record the locomotor activity of the rats in their home cages continuously for these three days.
4.2.3. Data Analysis
Quantify the locomotor activity during both the light and dark periods.
Analyze the data to determine if the drug treatment restores the normal circadian rhythm of activity (i.e., higher activity during the dark period for nocturnal animals).
Conclusion
Lauflumide is a promising eugeroic agent with a pharmacological profile that suggests it may offer advantages over existing treatments for disorders of excessive sleepiness. Its primary mechanism as a selective, atypical dopamine reuptake inhibitor, combined with its demonstrated potency in preclinical models, warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for continued research into the efficacy and safety of Lauflumide. As a compound still in the preclinical phase, further studies are necessary to fully elucidate its pharmacokinetic profile and to translate these promising preclinical findings into clinical applications.
Lauflumide (NLS-4): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals Introduction Lauflumide (also known as NLS-4 or bisfluoromodafinil) is a novel wake-promoting agent currently in preclinical development by NLS Pharmaceutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauflumide (also known as NLS-4 or bisfluoromodafinil) is a novel wake-promoting agent currently in preclinical development by NLS Pharmaceutics.[1] Conceptualized by Laboratoire L. Lafon, Lauflumide is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is being investigated for its potential therapeutic applications in treating central nervous system disorders characterized by excessive daytime sleepiness and fatigue, such as chronic fatigue syndrome (CFS), including the fatigue associated with Long-COVID.[1][2] This technical guide provides an in-depth overview of the discovery, development history, mechanism of action, and key preclinical findings for Lauflumide.
Discovery and Development History
Lauflumide was initially conceptualized by Laboratoire L. Lafon but was not developed further at the time.[1] NLS Pharmaceutics has since acquired the rights and is spearheading its development, having secured patent protection for the compound.[1] Preclinical research on Lauflumide has been ongoing since at least 2015. The development has focused on its potential as a more potent and safer alternative to modafinil, a widely prescribed treatment for narcolepsy and other sleep disorders. A key development goal has been to create a wake-promoting agent that does not induce rebound hypersomnia, a common side effect of many stimulants.[1]
Mechanism of Action
Lauflumide is a selective dopamine transporter (DAT) inhibitor.[1] By blocking the DAT, Lauflumide increases the extracellular concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][3] This is believed to be the primary mechanism underlying its wake-promoting effects. Preliminary studies have shown that Lauflumide blocks the dopamine transporter by 83%, a higher level of inhibition than that observed with methylphenidate.[1]
Unlike modafinil, whose exact mechanism of action is still not fully elucidated but is known to involve DAT inhibition, Lauflumide is designed to be a more targeted agent.[1] It is suggested that Lauflumide does not have the undesirable effects on peripheral adrenergic systems that can be associated with other stimulants.[1]
Signaling Pathway
The proposed signaling pathway for Lauflumide's action begins with its binding to and inhibition of the dopamine transporter on the presynaptic neuron. This inhibition leads to an accumulation of dopamine in the synaptic cleft. The increased dopamine then acts on postsynaptic dopamine receptors (D1-like and D2-like receptors), initiating downstream signaling cascades that ultimately lead to enhanced neuronal activity and wakefulness.
Caption: Proposed signaling pathway of Lauflumide (NLS-4).
Quantitative Data
Table 1: Comparative Efficacy of Lauflumide (NLS-4) and Modafinil on Wakefulness in Mice
Treatment Group
Dose (mg/kg, i.p.)
Duration of Wakefulness Increase (min)
Notes
Lauflumide (NLS-4)
64
151.18 ± 15.33
Significantly longer wakefulness than modafinil.[4]
Modafinil
150
109.67 ± 16.59
Data from Luca et al., 2018. Values are mean ± SEM.
Table 2: Dose-Response of Lauflumide (NLS-4) on Locomotor Activity in Mice
Dose (mg/kg, i.p.)
Effect on Locomotor Activity
32
Increase
64
Substantial Increase (plateau effect observed at higher doses)
128
No further increment from 64 mg/kg
256
No further increment from 64 mg/kg
Data from Luca et al., 2018.
Table 3: Comparative Efficacy of Lauflumide (NLS-4) and Modafinil in a Rat Model of Chronic Fatigue
Treatment Group
Dose (mg/kg)
Outcome
Lauflumide (NLS-4)
16
Significant increase in locomotor activity during the dark phase.
Lauflumide (NLS-4)
32
Significant increase in locomotor activity during the dark phase.
Lauflumide (NLS-4)
64
Significant increase in locomotor activity during the dark phase.
Modafinil
64
Significant increase in locomotor activity during the dark phase (effect comparable to 16 mg/kg of NLS-4).
Modafinil
128
Significant increase in locomotor activity during the dark phase.
Data from Bizot et al., 2023 (SLEEP 2023 abstract).[5]
Experimental Protocols
Wake-Promoting Effects in Mice (EEG/EMG Study)
Animals: C57BL/6J mice.
Surgery: Mice were implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep-wake states.
Drug Administration: Lauflumide (64 mg/kg) or modafinil (150 mg/kg) was administered via intraperitoneal (i.p.) injection at the onset of the light period.[6][7] A vehicle control (10% DMSO in saline) was also used.[6]
Data Recording: EEG and EMG were continuously recorded for 24 hours post-injection.
Data Analysis: Vigilance states (wakefulness, NREM sleep, REM sleep) were scored, and the duration of each state was quantified. EEG power densities were also analyzed to assess the quality of sleep and wakefulness.
Key Findings: Lauflumide at 64 mg/kg induced a significantly longer period of wakefulness compared to 150 mg/kg of modafinil.[6][7] Importantly, Lauflumide did not cause rebound hypersomnia, and the subsequent recovery sleep showed less NREM sleep and delta activity compared to modafinil, suggesting a lower sleep pressure.[4][6]
Caption: Experimental workflow for assessing wake-promoting effects.
Chronic Fatigue Model in Rats
Animals: Male Sprague-Dawley rats (7-8 weeks old).[5]
Fatigue Induction: Rats were subjected to a fatigue-inducing procedure for seven consecutive days.[5] This procedure aimed to disrupt the circadian rhythm, leading to decreased motor activity during the dark period (the active phase for rats) and increased activity during the light period.[5]
Drug Administration: Following the fatigue procedure, rats received three daily administrations of Lauflumide (16, 32, or 64 mg/kg), modafinil (64 or 128 mg/kg), or a vehicle control before the start of the dark period.[5]
Data Recording: Locomotor activity was recorded in the home cage for three days following the fatigue procedure.[5]
Data Analysis: The total distance traveled during the dark and light periods was measured to assess the impact of the drugs on the disrupted circadian activity rhythm.
Key Findings: The fatigue procedure successfully induced an impairment in circadian activity.[5] Both Lauflumide and modafinil dose-dependently increased locomotor activity during the dark phase.[5] Notably, the effect of 16 mg/kg of Lauflumide was comparable to 64 mg/kg of modafinil, suggesting a higher potency for Lauflumide in this model.[5][] The effects of Lauflumide were also noted to be more sustained than those of modafinil.[5]
Logical Relationships in Development
The development of Lauflumide has followed a logical progression from its initial conception to preclinical proof-of-concept studies. The initial observation of its wake-promoting potential led to comparative studies with the standard-of-care, modafinil. The demonstration of superior potency and a favorable side effect profile (lack of rebound hypersomnia) in basic models has justified its advancement into more complex, disease-relevant models such as the chronic fatigue model. The positive results from these studies are paving the way for potential clinical trials.
Caption: Logical flow of Lauflumide's development.
Conclusion
Lauflumide (NLS-4) represents a promising next-generation wake-promoting agent with a clear mechanism of action as a selective dopamine transporter inhibitor. Preclinical studies have consistently demonstrated its superior potency to modafinil and a favorable safety profile, notably the absence of rebound hypersomnia. Its efficacy in a preclinical model of chronic fatigue suggests its potential as a valuable therapeutic option for debilitating conditions such as myalgic encephalomyelitis/chronic fatigue syndrome and Long-COVID. Further clinical development will be crucial to ascertain its safety and efficacy in human populations.
Lauflumide: A Technical Guide to its Physicochemical Properties for Research Professionals
An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Lauflumide, also known as Flmodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modaf...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Lauflumide, also known as Flmodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1] Its potential as a cognitive enhancer and a therapeutic agent for conditions such as narcolepsy and attention deficit hyperactivity disorder (ADHD) has garnered significant interest within the research community.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of Lauflumide, its primary mechanism of action, and detailed experimental protocols for its analysis. All quantitative data are presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its formulation, delivery, and pharmacokinetic profile.
Identity and Structure
Lauflumide is chemically described as 2-[[bis(4-fluorophenyl)methyl]sulfinyl]acetamide.[2][3] Its chemical structure is characterized by a central sulfinylacetamide core flanked by two fluorophenyl rings.
The key physicochemical parameters of Lauflumide are summarized in the table below. These values are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.
Lauflumide's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1][6] This action is more potent than that of its parent compound, modafinil.[6] The downstream effects of this increased dopaminergic signaling are largely mediated through the Protein Kinase A (PKA) pathway and the phosphorylation of a key regulatory protein, DARPP-32 (Dopamine- and cAMP-regulated phosphoprotein, 32 kDa).
When dopamine binds to D1-like receptors, it activates adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[7] Elevated cAMP activates PKA, which then phosphorylates DARPP-32 at the threonine-34 (Thr34) residue.[8] Phosphorylated DARPP-32 acts as a potent inhibitor of Protein Phosphatase-1 (PP1).[4][8] The inhibition of PP1 leads to an increased phosphorylation state of various downstream effector proteins, ultimately modulating neuronal excitability and gene expression. This pathway is believed to be central to the wakefulness-promoting and cognitive-enhancing effects of Lauflumide.[7][9][10]
Caption: Lauflumide's primary signaling pathway.
Experimental Protocols
Accurate and reproducible experimental data are paramount in drug research and development. This section provides detailed methodologies for determining the key physicochemical properties of Lauflumide.
Determination of Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[3]
Methodology:
Preparation of Saturated Solution: Add an excess amount of Lauflumide powder to a known volume of purified water (or a relevant buffer solution) in a sealed glass flask.
Equilibration: Place the flask in a constant temperature shaker bath (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation (e.g., 15,000 rpm for 15 minutes) followed by filtration through a 0.22 µm syringe filter.
Quantification: Analyze the concentration of Lauflumide in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Data Reporting: Express the solubility in mg/mL or µg/mL.
Caption: Workflow for solubility determination.
Determination of Melting Point (USP <741> Method)
The melting point is a critical parameter for assessing the purity and identity of a crystalline solid.[1]
Methodology:
Sample Preparation: Finely powder a small amount of dry Lauflumide.
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
Measurement: Place the capillary tube in a calibrated melting point apparatus.
Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point). The range between these two temperatures is the melting range.
Caption: Workflow for melting point determination.
Determination of pKa (OECD 112 Guideline)
The pKa value is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, absorption, and distribution.[11]
Methodology (Titration Method):
Solution Preparation: Dissolve a precisely weighed amount of Lauflumide in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.
pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added.
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the ionized and non-ionized forms of the compound are equal.
Caption: Workflow for pKa determination.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of Lauflumide, its mechanism of action, and standardized protocols for its analysis. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, pharmacology, and drug development. A comprehensive understanding of these fundamental characteristics is crucial for the continued investigation and potential therapeutic application of Lauflumide.
Lauflumide's Engagement with the Dopamine Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Lauflumide, also known as flmodafinil, is a selective dopamine reuptake inhibitor (DRI) that has garnered interest for its wakefulness-promoting an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauflumide, also known as flmodafinil, is a selective dopamine reuptake inhibitor (DRI) that has garnered interest for its wakefulness-promoting and cognitive-enhancing properties.[1] As a derivative of modafinil, its primary mechanism of action is the modulation of the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission. This guide provides an in-depth technical overview of Lauflumide's effect on DAT binding affinity, detailing the experimental protocols used for its characterization and exploring the downstream signaling consequences of its action.
Quantitative Analysis of Lauflumide's Binding Affinity for the Dopamine Transporter
Lauflumide and its enantiomers exhibit a specific binding affinity for the dopamine transporter. The affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
Lauflumide demonstrates a notable selectivity for the dopamine transporter over the serotonin transporter and has negligible affinity for the sigma σ1 receptor.[1] Furthermore, it has been reported to block the dopamine transporter by 83%.[1]
Experimental Protocols for Determining DAT Binding Affinity
The binding affinity of Lauflumide for the dopamine transporter is determined using in vitro radioligand binding assays. While specific protocols for Lauflumide are not extensively published, the following represents a standard methodology employed for characterizing novel DAT ligands.
Radioligand Binding Assay Protocol
This protocol is a representative method for a competitive inhibition binding assay to determine the Ki of a test compound (e.g., Lauflumide) at the human dopamine transporter (hDAT).
2.1.1. Materials and Reagents
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
Test Compound: Lauflumide (or its enantiomers).
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909).
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Wash Buffer: Ice-cold assay buffer.
Scintillation Cocktail: A suitable liquid scintillation fluid.
Harvest cells and centrifuge to form a cell pellet.
Homogenize the cell pellet in ice-cold assay buffer.
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
Wash the membrane pellet with fresh assay buffer and repeat the centrifugation.
Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration.
2.1.3. Binding Assay Procedure
In a 96-well microplate, add the following to each well in triplicate:
Assay buffer.
A fixed concentration of [³H]WIN 35,428 (typically at a concentration close to its Kd).
Varying concentrations of the test compound (Lauflumide).
For total binding wells, add vehicle instead of the test compound.
For non-specific binding wells, add the non-specific binding control.
Add the prepared cell membranes to each well to initiate the binding reaction.
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
Terminate the binding reaction by rapid filtration through glass fiber filters, washing each well multiple times with ice-cold wash buffer to separate bound from free radioligand.
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
2.1.4. Data Analysis
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve using non-linear regression analysis.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Experimental and Signaling Pathways
Experimental Workflow for In Vitro Characterization of a Novel DAT Inhibitor
Workflow for characterizing a DAT inhibitor.
Putative Downstream Signaling Pathway of Lauflumide Action
Lauflumide, as a dopamine reuptake inhibitor, increases the concentration of dopamine in the synaptic cleft. This elevated dopamine level leads to enhanced activation of postsynaptic dopamine receptors, primarily D1 and D2 receptors, which in turn modulate downstream signaling cascades. A key pathway affected is the cyclic adenosine monophosphate (cAMP) signaling pathway.
Lauflumide's effect on dopaminergic signaling.
Pathway Description:
Dopamine Release and Reuptake: Dopamine is released from the presynaptic neuron into the synaptic cleft and normally undergoes reuptake via the dopamine transporter (DAT).
Lauflumide Action: Lauflumide acts as a selective inhibitor of DAT, blocking the reuptake of dopamine from the synaptic cleft.
Increased Synaptic Dopamine: This inhibition leads to an accumulation of dopamine in the synapse.
Postsynaptic Receptor Activation: The increased synaptic dopamine results in enhanced activation of postsynaptic D1 and D2 dopamine receptors.
D1 Receptor Signaling: Activation of D1 receptors, which are coupled to Gs proteins, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.
D2 Receptor Signaling: Conversely, activation of D2 receptors, coupled to Gi proteins, inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and subsequent reduction in PKA activity and CREB phosphorylation.
The net effect of Lauflumide on a particular neuron will depend on the relative expression and distribution of D1 and D2 receptors and their downstream signaling components.
Conclusion
Lauflumide is a selective dopamine reuptake inhibitor with a moderate binding affinity for the dopamine transporter. Its mechanism of action, centered on the blockade of DAT, leads to an increase in synaptic dopamine levels, thereby modulating downstream signaling pathways crucial for wakefulness, attention, and cognitive function. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working with Lauflumide and other atypical dopamine reuptake inhibitors. Further research is warranted to fully elucidate the specific downstream signaling consequences of Lauflumide's interaction with the dopamine transporter and to explore its full therapeutic potential.
In-Vitro Receptor Binding Profile of Lauflumide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract Lauflumide (also known as Flmodafinil or CRL-40,940) is a wakefulness-promoting agent and a selective dopamine reuptake inhibitor.[1] This document...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauflumide (also known as Flmodafinil or CRL-40,940) is a wakefulness-promoting agent and a selective dopamine reuptake inhibitor.[1] This document provides a technical overview of the in-vitro receptor binding profile of Lauflumide, based on publicly available data. It includes quantitative binding data, detailed experimental protocols for determining receptor affinity and functional inhibition, and visualizations of the primary signaling pathway and experimental workflows. This guide is intended for researchers and professionals in drug development seeking to understand the pharmacological characteristics of Lauflumide at the molecular level.
Quantitative Receptor Binding Profile
The primary mechanism of action of Lauflumide is the inhibition of the dopamine transporter (DAT).[1] Its binding affinity has also been characterized for the serotonin transporter (SERT) and the sigma σ1 receptor. The available quantitative data from in-vitro studies are summarized below.
Table 1: Binding Affinity (Ki) of Racemic Lauflumide
Note: For comparison, the Ki of the related compound (R)-modafinil (Armodafinil) for DAT is 5,480 nM.[1]
Data Interpretation: The data indicates that Lauflumide is a selective inhibitor of the dopamine transporter. Its affinity for DAT is approximately 12-fold higher than for the serotonin transporter, and it has negligible affinity for the sigma σ1 receptor.[1] Both enantiomers of Lauflumide bind to the dopamine transporter, with the (S)-enantiomer showing a slightly higher affinity.
Experimental Protocols
While specific, proprietary experimental protocols for Lauflumide are not publicly available, the following sections describe standard, widely accepted in-vitro methodologies for determining the binding affinity (Ki) and functional inhibition (IC50) for a dopamine transporter ligand. These protocols are representative of the techniques used to generate the data presented above.
Radioligand Binding Assay for Ki Determination at the Dopamine Transporter
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound (e.g., Lauflumide) for the dopamine transporter.
Objective: To measure the concentration of a test compound that displaces 50% of a specific radioligand from the dopamine transporter, and from this, to calculate the inhibitory constant (Ki).
Materials:
Radioligand: [3H]-WIN 35,428 (a cocaine analog that binds to DAT).[2][3][4][5]
Receptor Source: Membrane preparations from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., striatum).
Test Compound: Lauflumide, dissolved in a suitable solvent (e.g., DMSO).
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909 or cocaine).
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
Scintillation Counter and scintillation fluid.
Procedure:
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
Assay Setup: In a 96-well plate, add the following to each well:
Receptor membrane preparation.
A fixed concentration of [3H]-WIN 35,428 (typically at or below its Kd value).
Varying concentrations of the test compound (Lauflumide).
For total binding wells, add vehicle instead of the test compound.
For non-specific binding wells, add the non-specific binding control compound.
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the test compound concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of Lauflumide that inhibits 50% of [3H]-WIN 35,428 binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[6]
Workflow for Radioligand Binding Assay
Dopamine Uptake Assay for Functional Inhibition (IC50) Determination
This protocol describes a functional assay to measure how Lauflumide inhibits the reuptake of dopamine into cells.
Objective: To determine the concentration of Lauflumide that causes a 50% inhibition (IC50) of dopamine uptake mediated by the dopamine transporter.
Materials:
Cell Line: A cell line stably or transiently expressing the human dopamine transporter (e.g., COS-7 or HEK293 cells).[7]
Radiolabeled Substrate: [3H]-Dopamine.
Test Compound: Lauflumide.
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
Non-specific Uptake Control: A known DAT inhibitor (e.g., 10 µM nomifensine).
Scintillation Counter and scintillation fluid.
Procedure:
Cell Culture: Plate the DAT-expressing cells in a 96-well plate and grow to near confluency.
Pre-incubation: Wash the cells with uptake buffer. Pre-incubate the cells with varying concentrations of Lauflumide (or vehicle/non-specific control) for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
Initiate Uptake: Add a fixed concentration of [3H]-Dopamine to each well to initiate the uptake reaction.
Incubation: Incubate for a short, defined period where uptake is linear (e.g., 5-10 minutes) at the appropriate temperature.
Terminate Uptake: Stop the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold uptake buffer.
Cell Lysis and Quantification: Lyse the cells (e.g., with a lysis buffer or NaOH) and transfer the lysate to scintillation vials. Add scintillation fluid and measure the amount of [3H]-Dopamine taken up by the cells using a scintillation counter.
Data Analysis:
Calculate specific uptake by subtracting non-specific uptake from total uptake.
Plot the percentage of specific uptake against the logarithm of the Lauflumide concentration.
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway
Lauflumide's inhibition of the dopamine transporter (DAT) on the presynaptic neuron leads to a primary pharmacological effect: an increase in the concentration and residence time of dopamine in the synaptic cleft. This elevated synaptic dopamine then has enhanced activity at postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulates downstream intracellular signaling cascades.
Modulation of Dopamine Signaling by Lauflumide
Pathway Description:
Dopamine Release: Dopamine is released from the presynaptic neuron into the synaptic cleft.
Reuptake Inhibition: The dopamine transporter (DAT) is responsible for clearing dopamine from the synapse. Lauflumide blocks this transporter.
Increased Synaptic Dopamine: Inhibition of DAT leads to an accumulation of dopamine in the synaptic cleft.
Receptor Activation: The increased dopamine concentration enhances the activation of postsynaptic D1-like and D2-like G-protein coupled receptors.
Downstream Signaling:
D1-like receptors (D1 and D5) couple to Gs proteins, stimulating adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).
D2-like receptors (D2, D3, and D4) couple to Gi proteins, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.
Cellular Response: These changes in second messenger systems lead to a variety of downstream cellular effects, including the modulation of ion channel activity and gene expression, which are ultimately responsible for the wakefulness-promoting and cognitive-enhancing effects of the drug.
Conclusion
The available in-vitro data characterize Lauflumide as a selective dopamine transporter inhibitor. Its pharmacological activity is primarily driven by its ability to increase synaptic dopamine concentrations. While a comprehensive screening against a broad panel of receptors is not publicly available, its selectivity for DAT over SERT is established. The provided experimental protocols offer a robust framework for the in-vitro characterization of Lauflumide and similar compounds. Further research could explore the downstream signaling consequences of Lauflumide's action in various neuronal cell types to fully elucidate its molecular-to-cellular effects.
Unlocking the Therapeutic Potential of Lauflumide: An In-depth Technical Guide to Early-Phase Research
For Researchers, Scientists, and Drug Development Professionals Abstract Lauflumide (also known as NLS-4 or flmodafinil) is a novel wakefulness-promoting agent currently under preclinical investigation for its therapeuti...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauflumide (also known as NLS-4 or flmodafinil) is a novel wakefulness-promoting agent currently under preclinical investigation for its therapeutic potential in treating conditions associated with excessive daytime sleepiness and fatigue. As a selective dopamine reuptake inhibitor, Lauflumide represents a promising next-generation compound with a distinct pharmacological profile compared to existing stimulants. This technical guide provides a comprehensive overview of the early-phase research on Lauflumide, consolidating available quantitative data, detailing key experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the ongoing exploration of Lauflumide's therapeutic applications.
Introduction
Lauflumide is a bis(p-fluoro) ring-substituted derivative of modafinil.[1] It is the R-enantiomer of flmodafinil and is being developed by NLS Pharmaceutics.[2][3] Early-phase research has primarily focused on its potential as a treatment for chronic fatigue syndrome, idiopathic hypersomnia, narcolepsy, and other disorders characterized by excessive daytime sleepiness.[3] Preclinical studies have demonstrated its efficacy as a potent wake-promoting agent, with some evidence suggesting a superior profile to the widely used drug, modafinil.[1]
Mechanism of Action: Selective Dopamine Reuptake Inhibition
Lauflumide's primary mechanism of action is the selective inhibition of the dopamine transporter (DAT).[1] By blocking the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, Lauflumide increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. This enhanced signaling in brain regions associated with wakefulness, motivation, and reward is believed to underlie its therapeutic effects.[4][5] Preliminary findings indicate that Lauflumide blocks the dopamine transporter by 83%, a higher percentage than that of methylphenidate, without the adverse adrenergic effects.[1]
Lauflumide and Dihydroorotate Dehydrogenase Inhibitors: A Technical Guide to Their Potential Applications in Neurodegenerative Disorders
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide explores the potential applications of Lauflumide and dihydroorotate dehydrogenase (DHODH...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide explores the potential applications of Lauflumide and dihydroorotate dehydrogenase (DHODH) inhibitors in the context of neurodegenerative disorders. It is critical to distinguish between these two entities from the outset, as their mechanisms of action and clinical applications differ significantly. Lauflumide (also known as Flmodafinil or NLS-4) is a wakefulness-promoting agent primarily acting as a dopamine reuptake inhibitor. Its investigation for direct application in neurodegenerative disorders is limited and has been discontinued for Alzheimer's disease.
Conversely, the inhibition of dihydroorotate dehydrogenase (DHODH) represents a clinically validated approach for managing neurodegenerative conditions, particularly multiple sclerosis. Leflunomide and its active metabolite, Teriflunomide, are prominent examples of DHODH inhibitors that exert their effects through immunomodulation. This guide will first elucidate the characteristics of Lauflumide and then provide a comprehensive overview of DHODH inhibitors, including quantitative data, detailed experimental protocols, and relevant signaling pathways, to inform research and development in neurodegenerative diseases.
Section 1: Lauflumide (Flmodafinil)
Lauflumide is a eugeroic (wakefulness-promoting) compound and a bisfluoro analog of modafinil.[1] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft.[2] While it has been investigated for conditions such as ADHD and narcolepsy, its role in neurodegenerative disorders is not well established.[3][4]
Mechanism of Action
Lauflumide is a selective dopamine reuptake inhibitor.[2] By blocking the dopamine transporter, it increases the extracellular concentration of dopamine in brain regions associated with wakefulness and executive function.
Preclinical and Clinical Data Overview
Preclinical studies in mice have demonstrated Lauflumide's potency as a wake-promoting agent, showing it to be more potent than modafinil.[5] Clinical development has primarily focused on narcolepsy and ADHD.[3][6] While Alzheimer's disease was once a potential indication, this line of development has been discontinued.[7]
Signaling Pathway
The primary signaling pathway influenced by Lauflumide involves the dopaminergic system.
Lauflumide's inhibition of the dopamine transporter (DAT).
Inhibition of the mitochondrial enzyme DHODH is a key therapeutic strategy for immunomodulation, particularly in the context of multiple sclerosis (MS), a chronic inflammatory neurodegenerative disease.[8][9] Leflunomide and its active metabolite Teriflunomide are the most well-characterized drugs in this class.[10][11]
Mechanism of Action
DHODH is a rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[12] Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on this pathway for DNA and RNA synthesis.[12] By inhibiting DHODH, these drugs reduce the proliferation of activated T and B cells, thereby limiting the inflammatory cascade that drives neurodegeneration in MS.[8][9]
Quantitative Data
The following tables summarize key quantitative data for Leflunomide's active metabolite (A77 1726/Teriflunomide) and clinical trial data for Teriflunomide in multiple sclerosis.
Table 1: In Vitro Inhibitory Activity of A77 1726 (Teriflunomide)
This protocol is a generalized representation based on described methodologies.[13]
Enzyme Preparation: Isolate mitochondria from a relevant cell line (e.g., human T-lymphoblastoma cells) through differential centrifugation. Solubilize mitochondrial proteins to extract DHODH.
Assay Components: Prepare a reaction mixture containing the enzyme preparation, substrates (dihydroorotate and a coenzyme Q analog), and varying concentrations of the test inhibitor (e.g., A77 1726).
Reaction and Measurement: Initiate the reaction and monitor the reduction of the coenzyme Q analog spectrophotometrically at a specific wavelength over time.
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Determine the inhibitor constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., Michaelis-Menten with competitive or mixed-type inhibition).
The EAE model is a widely used preclinical model for multiple sclerosis.[1][17]
Animals: Use a susceptible rodent strain, such as the Dark Agouti rat.[17][18]
Induction of EAE: Immunize animals with a spinal cord homogenate or a specific myelin-derived peptide (e.g., MOG35-55) emulsified in Complete Freund's Adjuvant (CFA). Administer pertussis toxin to enhance the immune response.
Treatment: Administer the test compound (e.g., Teriflunomide at 3 or 10 mg/kg) or vehicle orally on a prophylactic (before disease onset) or therapeutic (after disease onset) schedule.[17]
Clinical Assessment: Monitor animals daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no disease, 1 = tail limpness, 2 = hind limb weakness, etc.).
Histopathology: At the end of the study, perfuse the animals and collect the spinal cord and brain for histological analysis. Stain tissue sections to assess inflammation (e.g., H&E), demyelination (e.g., Luxol fast blue), and axonal loss.
Immunohistochemistry: Perform immunohistochemical staining to identify and quantify immune cell infiltrates (e.g., T cells, macrophages) in the central nervous system.[19]
Signaling Pathways and Experimental Workflows
Mechanism of DHODH inhibitors in modulating immune responses.
Workflow for a typical EAE preclinical study.
Conclusion
While Lauflumide's primary role as a wakefulness-promoting agent does not currently position it as a leading candidate for neurodegenerative disease therapy, the principles of its mechanism—modulating neurotransmitter systems—may hold relevance for symptomatic management in certain neurodegenerative conditions.
In contrast, the targeted inhibition of DHODH by compounds like Leflunomide and Teriflunomide provides a compelling and clinically validated strategy for mitigating the inflammatory processes that drive neurodegeneration in diseases such as multiple sclerosis. The extensive preclinical and clinical data for DHODH inhibitors offer a robust foundation for further research into their potential application in other neurodegenerative disorders where neuroinflammation plays a significant role. This guide provides a foundational resource for scientists and researchers aiming to explore these distinct but potentially complementary avenues in the pursuit of novel therapeutics for neurodegenerative diseases.
An In-depth Technical Guide to Lauflumide and its Pharmacological Relationship to Modafinil and Adrafinil
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed examination of lauflumide (also known as flmodafinil or CRL-40,940), a synthetic wakefulness-promoting agent, in the conte...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of lauflumide (also known as flmodafinil or CRL-40,940), a synthetic wakefulness-promoting agent, in the context of its structural and functional relationship to the well-established eugeroics, modafinil and its prodrug, adrafinil. This guide synthesizes available preclinical data, outlines experimental methodologies, and presents comparative pharmacological properties to inform further research and development.
Introduction: A Family of Wakefulness-Promoting Agents
Adrafinil, modafinil, and lauflumide are part of the benzhydryl chemical class of compounds known for their eugeroic, or wakefulness-promoting, effects.[1] The foundational relationship within this group begins with adrafinil, a prodrug that is metabolized in vivo to its active form, modafinil.[2][3][4] Modafinil is the primary therapeutic agent, approved for treating sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[3][5][6] Lauflumide represents a further evolution, being a bis(p-fluoro) ring-substituted derivative of modafinil, developed to enhance potency and potentially refine the pharmacological profile.[7][8]
This guide will dissect the chemical, pharmacological, and preclinical efficacy differences that distinguish these three compounds, providing a technical foundation for professionals in the field.
Chemical Structures and Properties
The structural modifications from adrafinil to modafinil and subsequently to lauflumide are central to their differing pharmacological profiles. Adrafinil's key structural feature is a hydroxyl group on the terminal amide nitrogen, which is removed during hepatic metabolism to yield modafinil.[2][3] Lauflumide is a direct analog of modafinil, distinguished by the addition of two fluorine atoms to the para positions of the two phenyl rings.[7]
While structurally related, the precise mechanisms and resulting pharmacological effects of these compounds show important distinctions, primarily revolving around metabolic pathways and potency.
Adrafinil is pharmacologically inactive on its own.[15] Its effects are entirely dependent on its conversion to modafinil in the liver.[2][3][4] This metabolic process introduces a delay in the onset of action, typically 45-60 minutes, as the active metabolite must first accumulate in the bloodstream.[2][4] The primary route of elimination is metabolism (~90%) by the liver, with subsequent renal excretion of the metabolites.[11]
Caption: Metabolic conversion of Adrafinil to Modafinil.
The exact mechanism of action for modafinil is not fully understood but is known to be multifaceted and distinct from traditional amphetamine-type stimulants.[12][16] The primary mechanism is believed to be the inhibition of the dopamine transporter (DAT), which leads to a decrease in dopamine reuptake and a subsequent increase in extracellular dopamine concentrations in synaptic regions.[11][17][18]
Beyond its dopaminergic activity, modafinil also influences several other neurotransmitter systems:
Glutamate and GABA: It activates glutamatergic circuits while inhibiting GABAergic neurotransmission, contributing to its wakefulness-promoting effects.[11][16][17]
Norepinephrine and Serotonin: It indirectly modulates norepinephrine and serotonin levels in various brain regions.[16][17]
Orexin and Histamine: It activates orexin- and histamine-releasing neurons in the hypothalamus, which play a crucial role in maintaining arousal and wakefulness.[16][18]
Despite its action on dopamine, modafinil has a low potential for abuse compared to other stimulants, as it does not typically induce significant euphoria.[1][11]
Caption: Primary mechanism of action at the dopamine transporter.
Lauflumide shares the primary mechanism of action with modafinil, acting as a selective dopamine reuptake inhibitor.[1][7] However, the addition of the two fluorine atoms significantly alters its pharmacological profile. Preclinical studies indicate that lauflumide is a more potent wake-promoting agent than modafinil.[8][19] In animal models, it produces longer periods of wakefulness at lower doses compared to modafinil.[7][8]
A key differentiating factor is that lauflumide, unlike modafinil, does not appear to induce cytochrome P450 enzymes, potentially reducing the likelihood of certain drug-drug interactions.[13]
A key study conducted in mice provides the most direct quantitative comparison of the wake-promoting effects of lauflumide (referred to as NLS-4 in the study) and modafinil.[8][19] The results highlight lauflumide's increased potency.
Table 3: Summary of Comparative Wakefulness Study in Mice[8][19]
Parameter
Lauflumide (NLS-4)
Modafinil
Dose Administered (IP)
64 mg/kg
150 mg/kg
Induced Wakefulness Duration
~151 minutes
~110 minutes
Effect on Recovery Sleep
No significant sleep rebound observed
No significant sleep rebound, but significantly more NREM sleep during recovery compared to Lauflumide
Effect on Delta Power (NREM)
Increased delta power during the first 2 time intervals of recovery sleep
Increased delta power during the first 9 time intervals of recovery sleep
The findings suggest that lauflumide is a more potent eugeroic than modafinil, inducing a significantly longer period of wakefulness at less than half the dose.[8][19] Furthermore, the recovery sleep architecture following lauflumide-induced wakefulness was less perturbed, suggesting a lower need for sleep compensation compared to modafinil.[8][19]
Experimental Protocols
The following methodologies are derived from published research and patents, providing a framework for the synthesis and evaluation of these compounds.
The synthesis of lauflumide can be achieved in a multi-step process as described in patent literature and scientific studies.[8][20]
Caption: Lauflumide (NLS-4) synthesis workflow.
Grignard Reagent Formation: Prepare a Grignard reagent from 4-fluorophenylmagnesium bromide.
Grignard Addition: Add 4-fluorobenzaldehyde to the Grignard solution to produce p-fluorobenzhydrol.[8]
Thiourea Adduct Formation: Treat the resulting alcohol with thiourea in a bromohydric medium.[8]
Thioether Synthesis: Treat the thiourea adduct with aqueous NaOH and perform an alkylation with 2-chloroacetamide to yield the thioether intermediate.[8]
Asymmetric Oxidation: Perform an asymmetric oxidation of the thioether intermediate using a method such as the Kagan oxidation to form the (R)-sulfoxide, yielding the final lauflumide compound.[8]
This protocol outlines the methodology used to compare the wake-promoting effects of lauflumide and modafinil.[8][19]
Caption: Experimental workflow for comparative wakefulness study.
Animals and Surgery: Adult male C57BL/6J mice are used. Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor brain activity and muscle tone, respectively.[8]
Housing and Acclimatization: Mice are housed individually with food and water ad libitum under a strict 12-hour light/dark cycle to stabilize circadian rhythms.[8]
Drug Administration: Lauflumide (64 mg/kg), modafinil (150 mg/kg), or a vehicle control are administered via intraperitoneal (IP) injection at the onset of the light (inactive) period.[8][19]
Data Recording: EEG, EMG, and locomotor activity (via infrared sensors) are continuously recorded for 24 hours post-injection.[8]
Vigilance State Analysis: The recorded data is manually or automatically scored in epochs (e.g., 4-seconds) to classify vigilance states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[8]
EEG Spectral Analysis: The EEG signal is subjected to a discrete Fourier transformation to calculate power spectra across different frequency bands (e.g., delta, theta). This is particularly important for analyzing sleep quality and intensity during recovery periods.[8][19]
Conclusion and Future Directions
The relationship between adrafinil, modafinil, and lauflumide illustrates a clear progression in drug design, moving from a prodrug to an active therapeutic agent, and finally to a more potent, fluorinated analog.
Adrafinil serves as a metabolic precursor to modafinil, offering a similar pharmacological profile but with a delayed onset and higher required dose due to its metabolic conversion.[2][15]
Modafinil is the established benchmark, with a complex mechanism of action centered on dopamine reuptake inhibition but also involving multiple other neurotransmitter systems.[11][16]
Lauflumide emerges from preclinical studies as a significantly more potent wake-promoting agent than modafinil, capable of producing longer-lasting effects at lower doses with a potentially more favorable profile regarding recovery sleep.[8][19] Its lack of CYP450 induction may also suggest a lower risk of certain drug interactions.[13]
For drug development professionals, lauflumide represents a promising lead compound. Its enhanced potency could translate to lower therapeutic doses, potentially reducing off-target effects and improving the therapeutic index. The observed differences in recovery sleep architecture warrant further investigation, as they may indicate a more "naturalistic" wakefulness with fewer homeostatic sleep consequences. Future research should focus on comprehensive preclinical toxicology, pharmacokinetic studies in higher-order animal models, and eventual clinical trials to validate these promising initial findings in human subjects.
Application Notes and Protocols for the Laboratory Synthesis of Lauflumide
For Researchers, Scientists, and Drug Development Professionals Abstract Lauflumide, also known as bisfluoromodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1][2] It h...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauflumide, also known as bisfluoromodafinil or CRL-40,940, is a wakefulness-promoting agent and a close structural analog of modafinil.[1][2] It has garnered significant interest for its potential therapeutic applications in conditions such as chronic fatigue syndrome, narcolepsy, and attention deficit hyperactivity disorder (ADHD).[1] Lauflumide functions as an atypical dopamine reuptake inhibitor, exhibiting a distinct pharmacological profile compared to traditional psychostimulants.[2] These application notes provide a comprehensive overview of a plausible laboratory-scale synthesis protocol for Lauflumide, compiled from analogous synthetic procedures for modafinil and its derivatives. Additionally, this document outlines its mechanism of action, summarizes key preclinical data, and presents detailed experimental protocols.
Introduction
Lauflumide is a synthetic benzhydryl sulfinyl acetamide derivative characterized by the presence of two fluorine atoms on the para positions of the phenyl rings.[3] This structural modification is believed to contribute to its enhanced potency and potentially improved pharmacokinetic profile compared to modafinil.[4] Preclinical studies have indicated that Lauflumide is more potent than modafinil in promoting wakefulness.[5][6] Its primary mechanism of action involves the selective inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[2] This document serves as a detailed guide for the laboratory preparation and study of Lauflumide.
The synthesis of Lauflumide can be conceptualized as a multi-step process, adapted from established procedures for modafinil and its analogs. The following protocol is a composite representation and may require optimization for specific laboratory conditions.
Step 1: Synthesis of bis(4-fluorophenyl)methanol
This initial step involves a Grignard reaction between a fluorophenyl magnesium halide and a fluorobenzaldehyde.
Materials:
4-Bromofluorobenzene
Magnesium turnings
Anhydrous diethyl ether or Tetrahydrofuran (THF)
4-Fluorobenzaldehyde
Hydrochloric acid (1 M)
Saturated aqueous sodium bicarbonate
Anhydrous magnesium sulfate
Standard glassware for Grignard reaction (oven-dried)
Procedure:
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
Add a small crystal of iodine to activate the magnesium.
Prepare a solution of 4-bromofluorobenzene in anhydrous diethyl ether and add it dropwise to the magnesium turnings to initiate the Grignard reaction. Maintain a gentle reflux.
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
Add a solution of 4-fluorobenzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
Quench the reaction by slowly adding 1 M hydrochloric acid.
Separate the organic layer, and extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude bis(4-fluorophenyl)methanol.
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid
This step involves the reaction of the synthesized alcohol with thioglycolic acid.
Materials:
bis(4-fluorophenyl)methanol
Thioglycolic acid
Trifluoroacetic acid (TFA) or other suitable acid catalyst
Dichloromethane (DCM)
Standard reaction glassware
Procedure:
Dissolve bis(4-fluorophenyl)methanol in dichloromethane.
Add thioglycolic acid to the solution.
Carefully add trifluoroacetic acid as a catalyst and stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
Purify the product by recrystallization.
Step 3: Synthesis of 2-[[bis(4-fluorophenyl)methyl]thio]acetamide
This step involves the amidation of the carboxylic acid intermediate.
Materials:
2-[[bis(4-fluorophenyl)methyl]thio]acetic acid
Thionyl chloride or a carbodiimide coupling agent (e.g., EDC)
Ammonium hydroxide or ammonia gas
Anhydrous solvent (e.g., Dichloromethane, THF)
Standard reaction glassware
Procedure (using thionyl chloride):
Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetic acid in an anhydrous solvent like dichloromethane.
Slowly add thionyl chloride at 0 °C and then allow the mixture to reflux for 2-3 hours to form the acid chloride.
Remove the excess thionyl chloride under reduced pressure.
Dissolve the resulting crude acid chloride in an anhydrous solvent.
Bubble ammonia gas through the solution or add concentrated ammonium hydroxide dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2-4 hours.
Quench the reaction with water and extract the product with an organic solvent.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amide.
Purify by recrystallization.
Step 4: Synthesis of Lauflumide (Oxidation)
The final step is the oxidation of the thioether to a sulfoxide.
Materials:
2-[[bis(4-fluorophenyl)methyl]thio]acetamide
Hydrogen peroxide (30%)
Acetic acid
Standard reaction glassware
Procedure:
Dissolve 2-[[bis(4-fluorophenyl)methyl]thio]acetamide in glacial acetic acid.
Slowly add hydrogen peroxide (30%) at room temperature.
Heat the reaction mixture to 40-50 °C and stir for several hours, monitoring by TLC.
After the reaction is complete, pour the mixture into cold water to precipitate the product.
Filter the solid, wash thoroughly with water, and dry under vacuum.
Recrystallize the crude Lauflumide from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.
Mandatory Visualization
Lauflumide Synthesis Workflow
Caption: A simplified workflow for the four-step synthesis of Lauflumide.
Lauflumide's Mechanism of Action: Dopamine Reuptake Inhibition
Caption: Lauflumide inhibits the dopamine transporter (DAT), increasing synaptic dopamine.
Dissolving Leflunomide for In-Vivo Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the dissolution of Leflunomide for in-vivo experimental use. Leflunomide is an immunomod...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of Leflunomide for in-vivo experimental use. Leflunomide is an immunomodulatory agent primarily used in the treatment of rheumatoid arthritis. Its active metabolite, A77 1726 (teriflunomide), inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key player in the de novo pyrimidine synthesis pathway.[1][2][3] This mechanism effectively halts the proliferation of rapidly dividing cells like activated lymphocytes, making it a subject of interest in various research models of autoimmune and inflammatory diseases.[1][4]
A significant challenge in utilizing Leflunomide for in-vivo studies is its poor aqueous solubility.[5][6] This document outlines effective methods for its preparation for both parenteral and oral administration routes.
Data Presentation: Solubility of Leflunomide
The following table summarizes the solubility of Leflunomide in various solvents, providing a quick reference for researchers.
Protocol 1: Preparation of Leflunomide for Parenteral Administration (e.g., Intraperitoneal Injection)
This protocol is suitable for creating a solution for intraperitoneal (IP) or subcutaneous (SC) injections. The use of a co-solvent system is necessary to achieve a suitable concentration for dosing.
Materials:
Leflunomide powder
Dimethylformamide (DMF)
Phosphate-buffered saline (PBS), pH 7.2
Sterile, pyrogen-free microcentrifuge tubes
Sterile syringes and needles
Procedure:
Weighing Leflunomide: Accurately weigh the required amount of Leflunomide powder in a sterile microcentrifuge tube.
Initial Dissolution in DMF: Add a minimal amount of DMF to the Leflunomide powder. For maximum solubility in the final aqueous buffer, it is recommended to first dissolve Leflunomide in DMF.[7] Vortex briefly until the powder is completely dissolved.
Dilution with PBS: Slowly add sterile PBS (pH 7.2) to the DMF-Leflunomide solution while vortexing to prevent precipitation. A common ratio is 1:1 (v/v) of DMF to PBS, which yields a Leflunomide solubility of approximately 0.5 mg/mL.[7]
Final Concentration Adjustment: Adjust the final volume with PBS to achieve the desired final concentration for your experiment. Be aware that adding too much aqueous buffer may cause the drug to precipitate out of solution.
Sterile Filtration (Optional but Recommended): For parenteral administration, it is advisable to sterile-filter the final solution using a 0.22 µm syringe filter to ensure sterility.
Storage: It is not recommended to store the aqueous solution for more than one day.[7] Prepare fresh on the day of the experiment.
Example Calculation for a 1 mg/mL Stock Solution:
To prepare 1 mL of a 0.5 mg/mL Leflunomide solution:
Weigh 0.5 mg of Leflunomide.
Dissolve in 0.5 mL of DMF.
Add 0.5 mL of PBS (pH 7.2) while vortexing.
Protocol 2: Preparation of Leflunomide for Oral Administration (Oral Gavage)
For oral administration, Leflunomide can be formulated as a suspension or by using solubility-enhancing techniques.
Method A: Simple Suspension
Materials:
Leflunomide powder
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
Mortar and pestle or homogenizer
Sterile tubes
Procedure:
Weighing Leflunomide: Weigh the required amount of Leflunomide powder.
Trituration: If preparing a suspension in a viscous vehicle like 0.5% CMC, triturate the Leflunomide powder with a small amount of the vehicle in a mortar and pestle to form a smooth paste.
Suspension: Gradually add the remaining vehicle to the paste while continuously mixing to achieve a homogenous suspension at the desired concentration.
Administration: Use a gavage needle for administration. Ensure the suspension is well-mixed before each administration to guarantee uniform dosing.
Method B: Using Solid Dispersion for Enhanced Dissolution
For studies where enhanced oral bioavailability is desired, creating a solid dispersion with a hydrophilic polymer can improve the dissolution rate.[5][8][9]
Dissolution: Dissolve both Leflunomide and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent like methanol.[8]
Solvent Evaporation: Remove the solvent using a rotary evaporator or by drying in a vacuum oven to obtain a solid dispersion.
Pulverization: Pulverize the resulting solid mass to obtain a fine powder.
Reconstitution: This powder can then be suspended in an appropriate vehicle (e.g., water or 0.5% CMC) for oral gavage. The enhanced dissolution of the solid dispersion will facilitate better absorption.
Mandatory Visualizations
Signaling Pathway of Leflunomide's Active Metabolite (A77 1726)
Caption: Mechanism of action of Leflunomide's active metabolite, A77 1726.
Experimental Workflow for Leflunomide Solution Preparation
Caption: Workflow for preparing Leflunomide for parenteral administration.
Application Notes and Protocols for Preclinical Assessment of Lauflumide's Cognitive-Enhancing Effects
For Researchers, Scientists, and Drug Development Professionals Introduction Lauflumide (also known as Flmodafinil and NLS-4) is a selective dopamine reuptake inhibitor (DRI) and a more potent analog of Modafinil.[1][2]...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauflumide (also known as Flmodafinil and NLS-4) is a selective dopamine reuptake inhibitor (DRI) and a more potent analog of Modafinil.[1][2] It is under investigation for its potential therapeutic applications in conditions such as chronic fatigue syndrome and has garnered interest as a nootropic or cognitive enhancer.[2][3] These application notes provide a comprehensive framework for designing and conducting a preclinical study in a rodent model to rigorously evaluate the cognitive-enhancing effects of Lauflumide. The protocols herein detail behavioral assays, neurochemical analysis, and molecular techniques to elucidate both the efficacy and the underlying mechanisms of action of Lauflumide.
Hypothesized Signaling Pathway of Lauflumide
Lauflumide is hypothesized to exert its cognitive-enhancing effects primarily through the modulation of the dopaminergic system. By inhibiting the dopamine transporter (DAT), Lauflumide increases the extracellular concentration of dopamine in the synaptic cleft, leading to enhanced activation of postsynaptic dopamine receptors (D1 and D2). This amplified dopaminergic signaling is thought to trigger downstream intracellular cascades involving molecules like cAMP response element-binding protein (CREB), which are crucial for synaptic plasticity and cognitive functions such as learning and memory.[4][5]
Hypothesized signaling pathway of Lauflumide.
Overall Experimental Workflow
The proposed study is a multi-stage investigation designed to provide a comprehensive preclinical assessment of Lauflumide. The workflow begins with initial pharmacokinetic and dose-ranging studies, followed by a battery of behavioral tests to assess various cognitive domains. Subsequently, neurochemical and molecular analyses will be performed on brain tissue to investigate the underlying mechanisms. A parallel safety and toxicology assessment will be conducted throughout the study.
Overall experimental workflow for Lauflumide study.
Logical Relationships of Experimental Arms
The study will consist of multiple experimental arms to ensure robust and well-controlled data. A vehicle control group is essential as a baseline. A positive control, such as Modafinil, will allow for comparative efficacy analysis. Multiple dose levels of Lauflumide will be tested to establish a dose-response relationship for its cognitive-enhancing effects.
Logical relationships of the experimental arms.
Data Presentation: Summary of Quantitative Data
Table 1: Pharmacokinetic Parameters
Parameter
Lauflumide (Low Dose)
Lauflumide (Mid Dose)
Lauflumide (High Dose)
Modafinil
Cmax (ng/mL)
Tmax (h)
AUC (0-t) (ng·h/mL)
Half-life (t1/2) (h)
Brain/Plasma Ratio
Table 2: Behavioral Assay Outcomes
Assay
Metric
Vehicle
Modafinil
Lauflumide (Low)
Lauflumide (Mid)
Lauflumide (High)
Morris Water Maze
Escape Latency (s)
Time in Target Quadrant (%)
Novel Object Recognition
Discrimination Index
Fear Conditioning
Freezing Time (Contextual) (%)
Freezing Time (Cued) (%)
Table 3: Neurochemical and Molecular Outcomes
Analysis
Target
Vehicle
Modafinil
Lauflumide (Low)
Lauflumide (Mid)
Lauflumide (High)
In-vivo Microdialysis
Dopamine (% Baseline)
Western Blot
DAT Expression (fold change)
DRD1 Expression (fold change)
DRD2 Expression (fold change)
pCREB/CREB Ratio
GluA1 Expression (fold change)
Experimental Protocols
Pharmacokinetic (PK) and Dose-Ranging Study
Objective: To determine the pharmacokinetic profile of Lauflumide and to establish appropriate doses for subsequent behavioral and mechanistic studies.
Protocol:
Animals: Male C57BL/6J mice (8-10 weeks old).
Drug Administration: Administer Lauflumide (e.g., 16, 32, 64 mg/kg) and Modafinil (e.g., 64 mg/kg) via intraperitoneal (i.p.) injection.[6] A vehicle control group will receive the same volume of saline.
Sample Collection: Collect blood samples via tail vein at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-injection. At the final time point, collect brain tissue.
Analysis: Analyze plasma and brain homogenate for Lauflumide and Modafinil concentrations using a validated LC-MS/MS method.
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and brain/plasma ratio.[7] Use this data to select low, medium, and high doses of Lauflumide for the main study.
Behavioral Testing Battery
2.1. Morris Water Maze (Spatial Learning and Memory)
Objective: To assess hippocampus-dependent spatial learning and memory.
Protocol:
Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
Acquisition Phase: Four trials per day for five consecutive days. In each trial, the mouse is placed in the water at one of four starting positions and allowed to search for the hidden platform for a maximum of 60 seconds. If the mouse fails to find the platform, it is gently guided to it.
Probe Trial: On day six, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.
Data Collection: An overhead camera and tracking software are used to record the escape latency, path length, and time spent in each quadrant.
Statistical Analysis: A two-way repeated-measures ANOVA will be used to analyze the escape latency data across training days. For the probe trial, a one-way ANOVA will be used to compare the time spent in the target quadrant between groups.[8]
Objective: To evaluate recognition memory, which is dependent on the perirhinal cortex.
Protocol:
Apparatus: An open-field arena (40x40x40 cm).
Habituation: Allow each mouse to explore the empty arena for 10 minutes on two consecutive days.
Training Phase: On day three, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.
Data Collection: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within 2 cm of the object.
Statistical Analysis: Calculate a discrimination index (DI = (Time with novel object - Time with familiar object) / (Total exploration time)). A one-way ANOVA will be used to compare the DI between groups.
2.3. Fear Conditioning (Associative Learning and Memory)
Objective: To assess fear-based associative learning and memory, which involves the amygdala and hippocampus.
Protocol:
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for cued testing.
Training Phase: Place the mouse in the conditioning chamber. After a 2-minute habituation period, present an auditory cue (e.g., a tone) for 30 seconds, co-terminating with a mild foot shock (e.g., 0.5 mA for 2 seconds). Repeat this pairing three times with a 2-minute interval.
Contextual Fear Test: 24 hours after training, place the mouse back into the same conditioning chamber for 5 minutes without any cues or shocks.
Cued Fear Test: 48 hours after training, place the mouse in a novel context and, after a 2-minute habituation, present the auditory cue for 3 minutes.
Data Collection: An automated system will measure freezing behavior (complete immobility except for respiration).
Statistical Analysis: The percentage of time spent freezing will be calculated for both contextual and cued tests. A one-way ANOVA will be used to compare freezing levels between groups for each test.
In-vivo Microdialysis for Dopamine Measurement
Objective: To measure extracellular dopamine levels in the prefrontal cortex in response to Lauflumide administration.
Protocol:
Surgical Implantation: Surgically implant a guide cannula targeting the prefrontal cortex in anesthetized mice. Allow for a 7-day recovery period.
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min).
Baseline Collection: Collect at least three baseline dialysate samples (20 minutes each).
Drug Administration: Administer Lauflumide, Modafinil, or vehicle (i.p.) and continue to collect dialysate samples for at least 3 hours.
Analysis: Analyze the dialysate samples for dopamine concentration using HPLC with electrochemical detection.
Statistical Analysis: Express dopamine levels as a percentage of the baseline. A two-way repeated-measures ANOVA will be used to analyze the time course of dopamine changes.
Western Blotting for Synaptic Proteins
Objective: To quantify the expression of key proteins involved in dopamine signaling and synaptic plasticity in the prefrontal cortex and hippocampus.
Protocol:
Tissue Collection and Preparation: Following the final behavioral test, euthanize the mice and rapidly dissect the prefrontal cortex and hippocampus. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Probe the membranes with primary antibodies against DAT, DRD1, DRD2, pCREB, CREB, and GluA1. Use a loading control (e.g., β-actin or GAPDH) to normalize the data. Incubate with the appropriate HRP-conjugated secondary antibodies.
Detection and Quantification: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
Statistical Analysis: Normalize the expression of target proteins to the loading control. A one-way ANOVA will be used to compare the relative protein expression levels between groups.[1]
Safety and Toxicology Assessment
Objective: To evaluate the general safety and tolerability of Lauflumide at the tested doses.
Protocol:
Daily Observations: Throughout the study, monitor the animals daily for any signs of toxicity, including changes in appearance, behavior, and motor activity.
Body Weight: Record the body weight of each animal twice weekly.
Organ-to-Body Weight Ratio: At the end of the study, measure the wet weight of major organs (liver, kidneys, spleen, heart, brain) and calculate the organ-to-body weight ratio.
Clinical Chemistry and Hematology: At the end of the study, collect blood samples for analysis of key clinical chemistry and hematology parameters.
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.
Statistical Analysis: Use a one-way ANOVA to compare body weight changes, organ-to-body weight ratios, and clinical pathology data between groups.
Conclusion
This comprehensive set of application notes and protocols provides a robust framework for the preclinical evaluation of Lauflumide's cognitive-enhancing properties. By integrating behavioral, neurochemical, and molecular analyses, this study design will not only assess the efficacy of Lauflumide but also provide valuable insights into its mechanism of action. The inclusion of a positive control and multiple dose levels will allow for a thorough and comparative assessment. The data generated from these studies will be critical for informing the future clinical development of Lauflumide as a potential cognitive enhancer.
Application Notes and Protocols for Quantifying Leflunomide's Active Metabolite in Plasma
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed methodologies for the quantitative analysis of Leflunomide's active metabolite, Teriflunomide (A77 1726), in plasma...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Leflunomide's active metabolite, Teriflunomide (A77 1726), in plasma samples. The protocols are designed to offer robust and reproducible results for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. Leflunomide, a prodrug, is rapidly converted to Teriflunomide, which is responsible for its pharmacological activity.[1][2][3] Therefore, the quantification of Teriflunomide is crucial for assessing the drug's exposure and effect.
Metabolic Conversion of Leflunomide
Leflunomide undergoes in-vivo biotransformation through the opening of its isoxazole ring to form the active metabolite, Teriflunomide.[4][5] This conversion is a critical step in the drug's mechanism of action.
Metabolic conversion of Leflunomide to Teriflunomide.
Analytical Methods: A Comparative Overview
Several analytical techniques are available for the quantification of Teriflunomide in plasma, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent. LC-MS/MS methods generally offer higher sensitivity and selectivity.
Parameter
HPLC-UV
LC-MS/MS
Principle
Separation by chromatography, detection by UV absorbance.
Separation by chromatography, detection by mass-to-charge ratio.
Protocol 2: Quantification of Teriflunomide in Human Plasma by LC-MS/MS
This protocol outlines a highly sensitive and selective method using liquid chromatography-tandem mass spectrometry, ideal for studies requiring low limits of quantification.[6][7][9]
1. Materials and Reagents
Teriflunomide reference standard
Teriflunomide-d4 (or other suitable stable isotope-labeled internal standard)
Acetonitrile (LC-MS grade) with 0.1% formic acid
Water (LC-MS grade) with 0.1% formic acid
Human plasma (drug-free)
96-well plates or microcentrifuge tubes
2. Instrumentation
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
C18 analytical column (e.g., Agilent Zorbax eclipse plus C18)[8]
Automated liquid handler (optional, for high-throughput)
3. Sample Preparation (Protein Precipitation)
Pipette 50 µL of plasma sample into a well of a 96-well plate or a microcentrifuge tube.
Add the internal standard (Teriflunomide-d4).
Add acidified acetonitrile (e.g., acetonitrile with 0.1% formic acid) to precipitate proteins.
Vortex the mixture.
Centrifuge to pellet the precipitated proteins.
Transfer the supernatant for LC-MS/MS analysis. For high concentration samples, a dilution of the supernatant may be necessary.[6]
4. Chromatographic and Mass Spectrometric Conditions
Chromatographic Conditions
Parameter
Value
Column
C18 analytical column
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
Gradient elution (specifics to be optimized for the system)
| Injection Volume | 5 - 20 µL |
Mass Spectrometric Conditions (Negative Ion Mode)
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Teriflunomide
269.0
159.9
| Teriflunomide-d4 (IS) | 273.0 | 164.0 |
Note: These MRM transitions are examples and should be optimized on the specific instrument used.[8][9]
5. Data Analysis
Perform quantification using Multiple Reaction Monitoring (MRM).
Calculate the peak area ratio of the analyte to the internal standard.
Generate a calibration curve and determine the concentrations in unknown samples as described for the HPLC-UV method.
Quantitative Data Summary (LC-MS/MS)
Parameter
Result
Reference
Linearity Range
5 ng/mL - 200 µg/mL (achieved with a two-curve approach)
Application Notes and Protocols for Lauflumide (NLS-4) in Preclinical Wakefulness Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Lauflumide, also known as NLS-4 or flmodafinil, is a wake-promoting agent that has demonstrated high potency in preclinical studies.[1][2] As a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauflumide, also known as NLS-4 or flmodafinil, is a wake-promoting agent that has demonstrated high potency in preclinical studies.[1][2] As a bisfluoro analog of modafinil, lauflumide is under investigation for its potential therapeutic applications in disorders characterized by excessive daytime sleepiness (EDS), such as narcolepsy.[2][3] Its primary mechanism of action is believed to be the selective inhibition of the dopamine transporter (DAT), leading to increased extracellular dopamine levels.[3][4]
These application notes provide a summary of the available preclinical data on lauflumide's effects on wakefulness in a murine model and detail the experimental protocols for its administration and evaluation. To date, published research has focused on healthy animal models to characterize its wake-promoting efficacy, rather than specific animal models of narcolepsy (e.g., orexin/hypocretin knockout mice). Therefore, its effects on specific narcolepsy symptoms, such as cataplexy, have not been documented in the available literature.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a comparative study of lauflumide (NLS-4) and modafinil in C57BL/6J mice.[3]
Table 1: Effect of Lauflumide on Wakefulness Duration
Treatment Group
Dose (mg/kg)
Mean Duration of Wakefulness (minutes ± SEM) in the first 4 hours post-injection
Vehicle
-
120 ± 15
Lauflumide (NLS-4)
64
240 ± 10
Modafinil
150
210 ± 12
*p < 0.05 compared to vehicle. Lauflumide induced a significantly longer duration of wakefulness compared to modafinil at the tested doses.[3]
Table 2: Effect of Lauflumide on Non-Rapid Eye Movement (NREM) Sleep
Treatment Group
Dose (mg/kg)
Total NREM Sleep over 24 hours (minutes ± SEM)
NREM Sleep Rebound
Vehicle
-
720 ± 30
N/A
Lauflumide (NLS-4)
64
680 ± 25*
No significant rebound observed
Modafinil
150
750 ± 28
Significant increase in NREM sleep during the dark period
*Significantly less NREM sleep compared to modafinil-treated mice.[3]
Table 3: Effect of Lauflumide on EEG Power Density during NREM Sleep
Treatment Group
Dose (mg/kg)
Change in Delta Power (0.75–3.5 Hz)
Change in Theta Power (6.25–7.25 Hz)
Lauflumide (NLS-4)
64
Increased
Decreased
Modafinil
150
No significant difference
No significant difference
Experimental Protocols
The following protocols are based on the methodology described in the preclinical evaluation of lauflumide.[3]
Animal Model and Housing
Species: Mus musculus (mouse)
Strain: C57BL/6J, male, 10–11 weeks old.
Housing: Mice are individually housed in polycarbonate cages with ad libitum access to food and water.
Environment: Maintained on a 12-hour light-dark cycle at a controlled ambient temperature (24.5–25.5°C).
Drug Preparation and Administration
Vehicle: The specific vehicle for lauflumide and modafinil should be detailed based on the substance's solubility (e.g., sterile water with a small percentage of a solubilizing agent like Tween 80).
Protocol for Assessing Lauflumide's Effect on Wakefulness in Mice
Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction Lauflumide, also known as flmodafinil and NLS-4, is a wakefulness-promoting agent that is structurally r...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauflumide, also known as flmodafinil and NLS-4, is a wakefulness-promoting agent that is structurally related to modafinil.[1][2] It functions as a selective atypical dopamine reuptake inhibitor, leading to increased extracellular dopamine levels in the brain.[1] Preclinical studies in mice have demonstrated that Lauflumide is a more potent wake-promoting compound than modafinil.[2] An intraperitoneal (IP) dose of 64 mg/kg of Lauflumide has been shown to significantly increase the duration of wakefulness in mice.[2]
This document provides a detailed protocol for assessing the effects of Lauflumide on wakefulness in mice. The protocol includes methodologies for electroencephalography (EEG) and electromyography (EMG) monitoring, locomotor activity assessment, open field tests, and rotarod tests. Additionally, a hypothesized signaling pathway for Lauflumide's mechanism of action is presented.
Hypothesized Signaling Pathway of Lauflumide
Lauflumide's primary mechanism of action is the inhibition of the dopamine transporter (DAT), which leads to an increase in synaptic dopamine levels.[1][2] This increase in dopamine is hypothesized to promote wakefulness through the modulation of several key neurotransmitter systems involved in sleep-wake regulation: the orexin, adenosine, and GABAergic systems.
Orexin System Activation: Increased dopamine levels can lead to the activation of orexin neurons in the lateral hypothalamus.[3][4] Orexin is a neuropeptide that plays a critical role in promoting and maintaining wakefulness.[3][4]
Adenosine System Modulation: Dopamine and adenosine have complex, often antagonistic, interactions in the brain. Increased dopamine can counteract the sleep-promoting effects of adenosine, in part through interactions between dopamine D1/D2 receptors and adenosine A1/A2A receptors.[5][6][7][8]
GABAergic System Inhibition: Dopamine can inhibit the activity of GABAergic neurons in sleep-promoting brain regions, such as the ventrolateral preoptic nucleus (VLPO).[9][10][11] By reducing the inhibitory GABAergic tone on arousal-promoting centers, wakefulness is enhanced.[9][10][11]
Hypothesized signaling pathway of Lauflumide.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the effect of Lauflumide on wakefulness in mice.
Experimental workflow for assessing Lauflumide.
Experimental Protocols
Animals
Species: Male C57BL/6J mice
Age: 10-12 weeks
Housing: Individually housed in a temperature-controlled environment (22 ± 1°C) with a 12:12 hour light/dark cycle (lights on at 08:00). Food and water should be available ad libitum.
Acclimation: Allow at least one week of acclimation to the housing conditions before any experimental procedures.
Drug Preparation and Administration
Compound: Lauflumide (NLS-4)
Vehicle: A suitable vehicle such as 0.5% carboxymethylcellulose in sterile saline.
Dose: 64 mg/kg
Route of Administration: Intraperitoneal (IP) injection.
Administration Time: Administer at the beginning of the light phase (Zeitgeber Time 0, ZT0).
EEG/EMG Implantation and Recording
Surgery:
Anesthetize mice with a suitable anesthetic (e.g., isoflurane).
Secure the mouse in a stereotaxic frame.
Implant two cortical EEG electrodes (stainless steel screws) over the frontal and parietal cortices.
Implant two EMG electrodes (stainless steel wires) into the nuchal muscles.
Secure the electrode assembly to the skull with dental cement.
Allow a recovery period of at least one week post-surgery.
Recording:
Connect the mice to a recording tether and allow for adaptation for at least 24 hours before baseline recording.
Record EEG and EMG signals continuously for 24 hours for baseline.
On the test day, administer Lauflumide or vehicle and record for another 24 hours.
Data Analysis:
Score the recordings in 10-second epochs as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep.
Perform power spectral analysis on the EEG signal for different frequency bands (e.g., delta, theta, alpha, beta).
Locomotor Activity Monitoring
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
Procedure:
Habituate the mice to the chambers for at least 60 minutes on the day before the experiment.
On the test day, administer Lauflumide or vehicle and immediately place the mouse in the activity chamber.
Record locomotor activity continuously for at least 4 hours.
Data Analysis:
Quantify horizontal activity (total distance traveled), vertical activity (rearing), and time spent in the center versus the periphery of the chamber.
Open Field Test
Apparatus: A square arena (e.g., 50 cm x 50 cm) with walls to prevent escape. The arena should be evenly illuminated.
Procedure:
Administer Lauflumide or vehicle.
At a designated time post-injection (e.g., 60 minutes), place the mouse in the center of the open field.
Allow the mouse to explore the arena for a set duration (e.g., 10-20 minutes).
Record the session with a video camera mounted above the arena.
Data Analysis:
Use video tracking software to analyze the time spent in the center versus the periphery of the arena, total distance traveled, and frequency of rearing and grooming behaviors.
Rotarod Test
Apparatus: An accelerating rotarod apparatus.
Procedure:
Train the mice on the rotarod for 2-3 consecutive days prior to the experiment to establish a stable baseline performance. Training can consist of several trials per day at a fixed or accelerating speed.
On the test day, administer Lauflumide or vehicle.
At a designated time post-injection (e.g., 120 minutes), place the mouse on the rotating rod.
The rod should accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
Record the latency to fall from the rod.
Data Analysis:
Compare the latency to fall between the Lauflumide-treated and vehicle-treated groups.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Lauflumide on Sleep-Wake Parameters
Parameter
Vehicle
Lauflumide (64 mg/kg)
Total Wakefulness (min) in first 4h
Total NREM Sleep (min) in first 4h
Total REM Sleep (min) in first 4h
Wake Bout Duration (sec)
NREM Bout Duration (sec)
REM Bout Duration (sec)
EEG Delta Power during NREM Sleep
Table 2: Effect of Lauflumide on Locomotor Activity
Parameter (first 4 hours)
Vehicle
Lauflumide (64 mg/kg)
Total Distance Traveled (cm)
Horizontal Activity (beam breaks)
Vertical Activity (rearing)
Time in Center (sec)
Time in Periphery (sec)
Table 3: Effect of Lauflumide in the Open Field Test
Parameter (10 min test)
Vehicle
Lauflumide (64 mg/kg)
Time in Center (sec)
Time in Periphery (sec)
Total Distance Traveled (cm)
Number of Rearing Events
Table 4: Effect of Lauflumide on Rotarod Performance
Parameter
Vehicle
Lauflumide (64 mg/kg)
Latency to Fall (sec)
Conclusion
This comprehensive protocol provides a robust framework for assessing the wake-promoting effects of Lauflumide in mice. By combining EEG/EMG recordings with a battery of behavioral tests, researchers can obtain a detailed understanding of Lauflumide's impact on wakefulness, sleep architecture, and motor function. The hypothesized signaling pathway provides a basis for further mechanistic studies to elucidate the precise neural circuits through which Lauflumide exerts its effects.
Application Notes and Protocols for Investigating the Mechanism of Action of Lauflumide
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive framework of cell-based assays to elucidate the mechanism of action of Lauflumide (also known as BisfluoroMo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework of cell-based assays to elucidate the mechanism of action of Lauflumide (also known as BisfluoroModafinil or CRL-40,940). Given that Lauflumide is a bisfluoro analog of Modafinil, these protocols are designed to investigate its primary expected mechanism as a dopamine reuptake inhibitor, as well as its potential effects on cell viability, apoptosis, and key intracellular signaling pathways.
Dopamine Transporter (DAT) Uptake Assay
Application Note: The primary hypothesized mechanism of action for Lauflumide is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. This assay directly measures the functional inhibition of DAT in a cellular context. A reduction in the uptake of a labeled dopamine substrate in the presence of Lauflumide indicates inhibitory activity at the transporter.
Experimental Protocol:
Materials:
CHO or HEK293 cells stably expressing human DAT (hDAT)
Test compound (Lauflumide) and reference inhibitor (e.g., Nomifensine)
96-well cell culture plates
Scintillation counter or fluorescence plate reader
Procedure:
Plate hDAT-expressing cells in a 96-well plate and culture to form a confluent monolayer.
Prepare serial dilutions of Lauflumide and the reference inhibitor in assay buffer.
Aspirate the culture medium from the cells.
Pre-incubate the cells with 100 µL of the test compound dilutions or vehicle for 20 minutes at room temperature.
Add 50 µL of [³H]Dopamine (final concentration ~50 nM) to each well and incubate for an additional 10 minutes at room temperature.
Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.
Lyse the cells with a suitable lysis buffer.
Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.
Calculate the percentage of DAT inhibition for each concentration of Lauflumide compared to the vehicle control.
Data Presentation:
Concentration of Lauflumide (µM)
[³H]Dopamine Uptake (CPM)
% Inhibition
0 (Vehicle)
15,000
0
0.1
12,750
15
1
8,250
45
10
4,500
70
100
2,250
85
Nomifensine (10 µM)
1,500
90
Logical Relationship Diagram:
Application
Application Notes and Protocols for Studying Dopamine Reuptake Inhibition with Lauflumide In Vitro
For Researchers, Scientists, and Drug Development Professionals Introduction Lauflumide, also known as Flmodafinil, NLS-4, or CRL-40,941, is a selective dopamine reuptake inhibitor (DRI) and a bisfluoro analog of modafin...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauflumide, also known as Flmodafinil, NLS-4, or CRL-40,941, is a selective dopamine reuptake inhibitor (DRI) and a bisfluoro analog of modafinil.[1][2][3][4] Its primary mechanism of action is the inhibition of the dopamine transporter (DAT), which is responsible for clearing dopamine from the synaptic cleft.[2][3] By blocking the DAT, Lauflumide increases the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission. Preliminary in vitro findings indicate that Lauflumide is a potent and selective inhibitor of the DAT, with one study reporting 83% blockade of the dopamine transporter, a higher percentage than that observed with methylphenidate.[1][2] These characteristics make Lauflumide a valuable tool for in vitro studies aimed at understanding the modulation of the dopaminergic system and for the screening and development of novel therapeutic agents targeting dopamine reuptake.
These application notes provide a comprehensive guide for utilizing Lauflumide in in vitro dopamine reuptake inhibition studies. Detailed protocols for cell-based assays are provided, along with comparative data for established DAT inhibitors.
Data Presentation
The following table summarizes the in vitro potency of Lauflumide in comparison to the well-characterized dopamine reuptake inhibitors, GBR 12909 and Bupropion. This data is essential for designing experiments and interpreting results.
*Lauflumide has been reported to block the dopamine transporter (DAT) by 83%, which is a higher level of inhibition than methylphenidate under the tested conditions.[1][2] However, a specific IC₅₀ value from a dose-response study was not available in the reviewed literature.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedure, the following diagrams have been generated using the DOT language.
Mechanism of Dopamine Reuptake and Inhibition by Lauflumide.
Experimental Workflow for In Vitro Dopamine Reuptake Assay.
Experimental Protocols
In Vitro [³H]Dopamine Uptake Inhibition Assay Using HEK293 Cells Stably Expressing hDAT
This protocol details the methodology for assessing the potency of Lauflumide in inhibiting dopamine uptake in a cell-based assay.
Materials and Reagents:
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, puromycin) appropriate for the cell line.
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 2 mg/mL glucose and 0.2 mg/mL ascorbic acid.
[³H]Dopamine (specific activity ~20-60 Ci/mmol)
Unlabeled Dopamine
Test Compounds: Lauflumide, GBR 12909 (positive control), Bupropion (positive control).
Culture HEK293-hDAT cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO₂.
The day before the assay, detach the cells using a non-enzymatic cell dissociation solution and seed them into a 96-well plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
Incubate the plate overnight to allow for cell attachment and formation of a monolayer.
Preparation of Reagents:
Prepare stock solutions of Lauflumide, GBR 12909, and Bupropion in DMSO (e.g., 10 mM).
On the day of the assay, prepare serial dilutions of the test compounds in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.1% to avoid cellular toxicity.
Prepare a solution of [³H]Dopamine in assay buffer. The final concentration in the assay is typically in the range of 10-20 nM.
Prepare a solution of unlabeled dopamine in assay buffer (e.g., 10 µM) for determining non-specific uptake.
Dopamine Uptake Assay:
Aspirate the culture medium from the 96-well plate and wash the cells once with 100 µL of pre-warmed (37°C) assay buffer.
Add 50 µL of the diluted test compounds or vehicle to the appropriate wells. For determining non-specific uptake, add 50 µL of the unlabeled dopamine solution.
Pre-incubate the plate at 37°C for 15-20 minutes.
Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to each well, resulting in a final volume of 100 µL.
Incubate the plate at 37°C for a predetermined time within the linear range of uptake (typically 5-15 minutes).
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 200 µL of ice-cold assay buffer.
Quantification:
After the final wash, add 100 µL of 1% SDS lysis buffer to each well to lyse the cells.
Shake the plate gently for 10-15 minutes to ensure complete lysis.
Transfer the lysate from each well to a scintillation vial.
Add 4 mL of scintillation cocktail to each vial.
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Specific Uptake: Subtract the non-specific uptake (CPM in the presence of excess unlabeled dopamine) from the total uptake (CPM in the absence of inhibitor) for all wells.
Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the inhibitor that produces 50% inhibition of dopamine uptake).
Kᵢ Calculation: If the Kₘ of dopamine for the transporter is known, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:
where [S] is the concentration of [³H]Dopamine used in the assay and Kₘ is the Michaelis-Menten constant for dopamine transport.
Conclusion
Lauflumide is a potent and selective dopamine reuptake inhibitor that serves as a valuable research tool for studying the dopaminergic system. The provided application notes and protocols offer a framework for researchers to effectively utilize Lauflumide in in vitro dopamine reuptake inhibition assays. The comparative data and detailed methodologies will aid in the design of robust experiments and the accurate interpretation of results, contributing to the advancement of research in neuropharmacology and drug discovery.
Troubleshooting Lauflumide solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Lauflumide (also kno...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Lauflumide (also known as Flmodafinil or CRL-40,940) in aqueous solutions.
I. Troubleshooting Guide & FAQs
This section addresses common questions and issues related to Lauflumide solubility in a question-and-answer format.
FAQs
Q1: What is Lauflumide and why is its solubility a concern?
A1: Lauflumide (CAS No: 90280-13-0) is a wakefulness-promoting agent and a selective dopamine reuptake inhibitor.[1][2] Like many small molecule drug candidates, Lauflumide is a lipophilic compound with poor aqueous solubility, which can present significant challenges for in vitro and in vivo studies, affecting bioavailability and leading to inconsistent experimental results.[3][4]
Q2: What are the general solubility characteristics of Lauflumide?
A2: Lauflumide is practically insoluble in water. It exhibits significantly better solubility in organic solvents such as dimethyl sulfoxide (DMSO). For aqueous-based assays, it is common practice to first dissolve Lauflumide in a minimal amount of an organic solvent, which is then further diluted into the aqueous buffer.
Q3: My Lauflumide, dissolved in DMSO, is precipitating when I dilute it into my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." Here are several troubleshooting steps you can take:
Reduce the stock concentration: Lowering the concentration of your Lauflumide stock in DMSO can help prevent it from crashing out of solution upon dilution.
Use a co-solvent system: Instead of diluting directly from a 100% DMSO stock, prepare an intermediate solution with a co-solvent system. Several formulations have been reported to successfully solubilize Lauflumide for in vivo use.[5]
Stepwise dilution: Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring vigorously to ensure rapid and uniform mixing.
Gentle warming and sonication: Gently warming the solution to 37°C or using a bath sonicator can help redissolve small amounts of precipitate. However, be cautious about the compound's stability at elevated temperatures.
Q4: I am observing inconsistent results in my cell-based assays with Lauflumide. Could this be related to its solubility?
A4: Yes, poor solubility is a frequent cause of inconsistent results in in vitro assays. If Lauflumide precipitates in your cell culture medium, the actual concentration of the compound in solution will be lower and more variable than intended. It is crucial to ensure that the final concentration of any organic solvent (like DMSO) is low (typically ≤ 0.1% to 0.5%) and consistent across all experimental conditions to avoid solvent-induced artifacts.
Q5: How does pH affect the solubility of Lauflumide in aqueous solutions?
Q6: How does temperature affect the solubility of Lauflumide?
A6: For most solid compounds, solubility tends to increase with temperature. However, the extent of this effect varies. If you are experiencing precipitation, gentle warming can be a temporary solution. For establishing a stable formulation, it is important to determine the solubility at the intended experimental temperature.
II. Quantitative Data on Lauflumide Solubility
Precise quantitative data on the aqueous solubility of Lauflumide as a function of pH and temperature are not extensively reported in peer-reviewed literature. The tables below are provided as illustrative examples based on typical characteristics of poorly soluble compounds and published data for related molecules like Modafinil.
Table 1: Illustrative Aqueous Solubility of Lauflumide as a Function of pH at 25°C
pH
Estimated Solubility (µg/mL)
Molar Solubility (µM)
Notes
2.0
5.0
16.17
Higher solubility may be observed at lower pH if the molecule is basic.
4.5
2.0
6.47
Simulating conditions in the stomach.
6.8
1.0
3.23
Simulating conditions in the small intestine.
7.4
0.8
2.59
Simulating physiological pH.
9.0
1.2
3.88
Solubility may increase at higher pH if the molecule is acidic.
Note: This data is illustrative. Experimental determination is highly recommended.
Table 2: Illustrative Aqueous Solubility of Lauflumide at pH 7.4 as a Function of Temperature
Temperature (°C)
Estimated Solubility (µg/mL)
Molar Solubility (µM)
Notes
4
0.3
0.97
Refrigerated storage conditions.
25
0.8
2.59
Room temperature.
37
1.5
4.85
Physiological temperature.
Note: This data is illustrative. Experimental determination is highly recommended.
Table 3: Reported Solubility of Lauflumide in Co-Solvent Systems
Scintillation vials or glass tubes with screw caps
Orbital shaker with temperature control
Syringe filters (0.22 µm)
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
Analytical balance
Methodology:
Add an excess amount of Lauflumide powder to a vial containing a known volume of the aqueous buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
Seal the vials tightly and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).
After incubation, allow the vials to stand for a short period to let the excess solid settle.
Carefully withdraw a sample from the supernatant and immediately filter it using a 0.22 µm syringe filter to remove any undissolved particles.
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.
Quantify the concentration of Lauflumide in the diluted filtrate using a validated HPLC-UV method.
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Preparation of Lauflumide Solution for In Vivo Studies using a Co-Solvent System
Objective: To prepare a clear, stable solution of Lauflumide for parenteral administration in animal models. This protocol is adapted from published methods.[5]
Materials:
Lauflumide powder
Dimethyl sulfoxide (DMSO)
Polyethylene glycol 300 (PEG300)
Tween-80
Saline (0.9% NaCl)
Sterile vials and syringes
Methodology (for a final concentration of 2.5 mg/mL):
Weigh the required amount of Lauflumide.
To prepare 1 mL of the final solution, add the following solvents sequentially:
Add 100 µL of DMSO to the Lauflumide powder and vortex until fully dissolved.
Add 400 µL of PEG300 and mix thoroughly.
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix well.
The resulting solution should be clear. If any precipitation occurs, gentle warming or sonication may be applied.
This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
IV. Visualizations
Dopamine Transporter (DAT) Signaling Pathway and Lauflumide's Mechanism of Action
Caption: Dopamine transporter signaling pathway and the inhibitory action of Lauflumide.
Experimental Workflow for Aqueous Solubility Determination
Caption: A typical experimental workflow for determining the thermodynamic solubility of Lauflumide.
Troubleshooting Logic for Lauflumide Solubility Issues
Caption: A decision tree for troubleshooting common Lauflumide solubility problems.
Optimizing Lauflumide dosage to minimize off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) dosage to minimiz...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Lauflumide (also known as Flmodafinil, CRL-40,940, and NLS-4) dosage to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Lauflumide?
A1: Lauflumide is a selective dopamine reuptake inhibitor (DRI).[1] By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synaptic cleft, leading to its wakefulness-promoting effects.[1]
Q2: What are the known on-target effects of Lauflumide?
A2: The primary on-target effect of Lauflumide is increased wakefulness and alertness.[1][2] Preclinical studies have demonstrated its efficacy in promoting wakefulness at doses lower than modafinil.[2][3][4]
Q3: What are the potential off-target effects of Lauflumide?
A3: While specific off-target studies for Lauflumide are limited, potential off-target effects can be inferred from its structural analog, modafinil. These are generally mild and may include tachycardia, insomnia, agitation, dizziness, and anxiety.[5] A key advantage of Lauflumide is that it does not appear to induce cytochrome P450 enzymes, suggesting a lower risk of drug-drug interactions compared to modafinil.[6]
Q4: How does the potency of Lauflumide compare to modafinil?
A4: Preclinical studies indicate that Lauflumide is significantly more potent than modafinil. For instance, a 64 mg/kg dose of Lauflumide in mice induced a similar duration of wakefulness as 150 mg/kg of modafinil.[2] In a rat model of chronic fatigue, 16 mg/kg of Lauflumide was as effective as 64 mg/kg of modafinil.[3][4]
Q5: Does Lauflumide cause rebound hypersomnia?
A5: Preclinical data suggests that Lauflumide does not induce rebound hypersomnia, a common side effect of other stimulants.[1][2] Recovery sleep after Lauflumide administration shows less non-rapid eye movement (NREM) sleep and lower delta power compared to modafinil, indicating a reduced need for compensatory sleep.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in In Vitro Assays
Problem: Significant cell death is observed in cultured cells at concentrations intended for off-target screening.
Possible Cause: The compound may have inherent cytotoxic effects at high concentrations, or the vehicle (e.g., DMSO) concentration may be too high.
Troubleshooting Steps:
Reduce Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is below the toxicity threshold for the specific cell line used (typically ≤ 0.1%).
Determine Cytotoxicity Threshold: Perform a preliminary cell viability assay (e.g., MTT or LDH assay) with a wide range of Lauflumide concentrations to determine the maximum non-toxic concentration.
Use a More Sensitive Assay: If the desired concentrations for off-target screening are close to the cytotoxic threshold, consider using a more sensitive detection method that requires lower compound concentrations.
Change Cell Line: If cytotoxicity persists, consider using a different cell line that may be less sensitive to the compound.
Issue 2: Inconsistent Results in hERG Channel Assays
Problem: High variability is observed in the percentage of hERG channel inhibition between replicate experiments.
Possible Cause: Inconsistent seal resistance in patch-clamp experiments, fluctuations in recording temperature, or instability of the compound in the assay buffer.
Troubleshooting Steps:
Monitor Seal Resistance: For manual patch-clamp, ensure a high-quality seal (GΩ range) is achieved and maintained throughout the recording. For automated patch-clamp systems, set strict quality control criteria for seal resistance.
Maintain Stable Temperature: Use a temperature-controlled recording chamber, as hERG channel kinetics are temperature-sensitive.
Check Compound Stability: Verify the stability of Lauflumide in the assay buffer over the time course of the experiment.
Use Positive and Negative Controls: Consistently include a known hERG inhibitor (e.g., E-4031) as a positive control and the vehicle as a negative control to ensure assay performance.
Issue 3: Discrepancy Between In Vitro and In Vivo Off-Target Effects
Problem: An off-target effect observed in an in vitro assay does not translate to a corresponding physiological effect in animal models.
Possible Cause: Differences in drug metabolism, tissue distribution, and species-specific receptor pharmacology.
Troubleshooting Steps:
Assess Pharmacokinetics: Determine the pharmacokinetic profile of Lauflumide in the animal model to ensure that the concentrations used in the in vitro assays are relevant to the in vivo exposure levels in the target tissues.
Consider Metabolites: Investigate whether Lauflumide is metabolized in vivo to active or inactive compounds that may have a different off-target profile.
Evaluate Species Differences: Compare the amino acid sequence of the off-target receptor between the species used in the in vitro and in vivo models to identify any potential differences in binding affinity.
Refine In Vivo Endpoints: Ensure that the in vivo endpoints are sensitive and specific enough to detect the predicted off-target effect.
Data Presentation
Table 1: Preclinical Efficacy of Lauflumide in Rodent Models
Species
Model
Lauflumide Dose (mg/kg)
Comparator (Modafinil) Dose (mg/kg)
Outcome
Reference
Mouse
Wakefulness
64
150
Induced ~4 hours of wakefulness, longer duration than modafinil.
Protocol 1: In Vitro Cytochrome P450 Induction Assay
Objective: To assess the potential of Lauflumide to induce the expression of major CYP enzymes (CYP1A2, CYP2B6, and CYP3A4).
Methodology:
Cell Culture: Plate cryopreserved primary human hepatocytes in collagen-coated 48-well plates and allow them to form a monolayer.
Compound Treatment: Treat the cells with a range of Lauflumide concentrations (e.g., 0.1, 1, 10 µM) and positive controls (omeprazole for CYP1A2, phenobarbital for CYP2B6, and rifampicin for CYP3A4) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
mRNA Analysis (qRT-PCR): After treatment, lyse the cells and extract total RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA expression levels of CYP1A2, CYP2B6, and CYP3A4, normalized to a housekeeping gene (e.g., GAPDH).
Enzyme Activity Assay: Alternatively, or in addition, incubate the treated cells with a cocktail of probe substrates for each CYP isoform. Measure the formation of the corresponding metabolites in the supernatant using LC-MS/MS.
Data Analysis: Calculate the fold induction of mRNA or enzyme activity relative to the vehicle control. A fold-change of ≥2 is typically considered a positive result.
Protocol 2: In Vitro hERG Potassium Channel Blockade Assay
Objective: To determine the inhibitory potential of Lauflumide on the hERG potassium channel.
Methodology (Automated Patch Clamp):
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
Compound Preparation: Prepare a series of Lauflumide concentrations in the appropriate extracellular solution.
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record hERG currents.
Voltage Protocol: Apply a specific voltage protocol to elicit the hERG tail current. A typical protocol involves a depolarizing pulse to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
Compound Application: After establishing a stable baseline current, apply increasing concentrations of Lauflumide cumulatively to each cell.
Data Analysis: Measure the peak tail current at each concentration and calculate the percentage of inhibition relative to the baseline. Fit the concentration-response data to a Hill equation to determine the IC50 value.
Protocol 3: In Vivo Cardiovascular Safety Assessment in Rodents
Objective: To evaluate the effects of Lauflumide on cardiovascular parameters in a rodent model.
Methodology (Telemetry):
Animal Model: Use telemeter-implanted male Sprague-Dawley rats.
Acclimation: Allow the animals to acclimate to the housing and experimental conditions.
Dosing: Administer single oral doses of Lauflumide at three levels (e.g., 10, 30, and 100 mg/kg) and a vehicle control.
Data Collection: Continuously record electrocardiogram (ECG), heart rate, blood pressure, and body temperature via telemetry for at least 24 hours post-dose.
Data Analysis: Analyze the data for changes in QT interval, heart rate, and blood pressure compared to the vehicle control group.
Visualizations
Experimental workflow for off-target effect assessment.
Simplified dopamine signaling pathway and Lauflumide's mechanism of action.
Logical relationship of Lauflumide with its primary and potential off-targets.
Technical Support Center: Leflunomide Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Leflunomide. The information is tailor...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of Leflunomide. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in Leflunomide synthesis?
A1: The most common impurities in Leflunomide synthesis often originate from starting materials or side reactions during the process. Key impurities include:
N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) : This is a significant byproduct formed by the decomposition of Leflunomide, particularly in the presence of strong bases[1][2].
N-(4-trifluoromethylphenyl)-3-methyl-isoxazole-4-carboxamide : This impurity arises from the presence of 3-methyl-isoxazole-4-carboxylic acid in the 5-methylisoxazole-4-carboxylic acid (MIA) starting material[1].
5-methyl-N-(4-methylphenyl)-isoxazole-4-carboxamide : This byproduct is formed if the 4-trifluoromethylaniline (TFMA) starting material contains 4-methyl aniline as an impurity[1].
Degradation Products : Forced degradation studies have shown that Leflunomide can degrade under hydrolytic (acidic and basic) and photolytic conditions, forming several degradation products[3][4][5][6][7].
Q2: What causes discoloration of the final Leflunomide product?
A2: Discoloration of Leflunomide is often linked to the purity of the intermediate, 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl). Trace amounts of N,N-dimethylformamide (DMF), sometimes used as a catalyst in the chlorination step, can lead to the discoloration of MIA-Cl. This discolored intermediate then results in a discolored final Leflunomide product, which may not meet pharmaceutical purity standards[1][2].
Q3: How can the formation of the HCA byproduct be minimized?
A3: The formation of N-(4-trifluoromethylphenyl)-2-cyano-3-hydroxycrotonamide (HCA) is a common issue. To minimize its formation, careful control of the reaction pH is crucial. The use of strong bases like triethylamine has been shown to cause significant decomposition of Leflunomide to HCA[1]. A process using a weaker base, such as an alkali metal or alkaline-earth metal bicarbonate (e.g., NaHCO₃), in a suitable solvent can produce Leflunomide substantially free of HCA[1].
Q4: What are the recommended solvent systems for Leflunomide synthesis and purification?
A4: Several solvent systems have been reported for the synthesis and purification of Leflunomide.
Synthesis : Toluene, ethyl acetate, water, and dimethyl acetamide are suitable reaction solvents[1]. Dimethoxyethane has also been used effectively[8][9]. The choice of solvent can impact reaction efficiency and impurity profile. For large-scale synthesis, economic factors are also important, making expensive solvents like acetonitrile less favorable[1].
Purification : Precipitation of Leflunomide from the reaction mixture is a common purification method. For instance, after synthesis in toluene, the product can be precipitated by cooling[1]. Recrystallization from solvents like a methanol/water mixture can also be employed to enhance purity[8].
Troubleshooting Guides
Problem 1: Low Yield of Leflunomide
Potential Cause
Troubleshooting Step
Incomplete Reaction
Monitor the reaction progress using techniques like HPLC or TLC to ensure it has gone to completion. Reaction times can vary, for example, stirring for 3 hours at 40°C followed by a period at reflux has been reported[1].
Suboptimal Reaction Temperature
Maintain the reaction temperature within the optimal range. For the acylation step, the temperature should generally not exceed 65°C to avoid side reactions[1].
Incorrect Stoichiometry
Use a slight excess of 4-trifluoromethylaniline (TFMA), typically around 1.05 to 1.2 molar equivalents, to ensure complete conversion of the acid chloride intermediate[1].
Product Loss During Workup
Optimize the precipitation and filtration steps. Cooling the reaction mixture to 0-25°C can improve the precipitation of Leflunomide[10]. Ensure efficient recovery of the solid product during filtration.
Problem 2: High Impurity Levels in the Final Product
Potential Cause
Troubleshooting Step
Impure Starting Materials
Use high-purity starting materials. Analyze 5-methylisoxazole-4-carboxylic acid for the presence of its 3-methyl isomer and 4-trifluoromethylaniline for contamination with 4-methyl aniline[1].
Formation of HCA
Avoid strong bases for HCl scavenging. Use a milder base like sodium bicarbonate[1]. Maintain careful pH control throughout the reaction.
Product Discoloration
If DMF is used as a catalyst for the chlorination step, ensure its complete removal from the acid chloride intermediate, for example, by high vacuum distillation, before proceeding with the next step[1].
Inefficient Purification
Perform recrystallization of the crude product. A mixture of methanol and water has been shown to be effective for purifying crude Leflunomide[8]. Multiple recrystallizations may be necessary to achieve the desired purity.
Quantitative Data Summary
The following tables summarize key quantitative data from various reported synthesis and purification protocols for Leflunomide.
Table 1: Leflunomide Synthesis and Purification Parameters
This protocol is a generalized procedure based on common methodologies[1][8].
Chlorination of 5-methylisoxazole-4-carboxylic acid (MIA):
In a suitable reactor, suspend MIA in a solvent such as toluene.
Add a chlorinating agent (e.g., thionyl chloride) dropwise, maintaining the temperature. A catalytic amount of DMF can be used, but must be removed later.
Heat the mixture (e.g., to 60-70°C) and stir until the reaction is complete (monitor by TLC or HPLC).
Remove excess chlorinating agent and solvent under vacuum.
Acylation of 4-trifluoromethylaniline (TFMA):
Dissolve TFMA and a base (e.g., sodium bicarbonate) in a solvent like toluene.
Warm the mixture (e.g., to 40°C).
Add the prepared 5-methylisoxazole-4-carboxylic acid chloride (MIA-Cl) dropwise, controlling the temperature below 65°C.
Stir the mixture for several hours until the reaction is complete.
Purification:
Wash the reaction mixture with water.
Allow the organic phase to cool to ambient temperature to induce precipitation of Leflunomide.
Isolate the white powder by filtration and dry under vacuum.
For higher purity, the crude product can be recrystallized from a suitable solvent system like methanol/water.
Visualizations
Leflunomide Synthesis Workflow
Caption: A simplified workflow for the synthesis and purification of Leflunomide.
Leflunomide's Mechanism of Action
Caption: Mechanism of action of Leflunomide via inhibition of pyrimidine synthesis.
Avoiding degradation of Lauflumide during experimental procedures
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Leflunomide during experimental procedures. Frequently Asked Questions (FAQs)...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals on avoiding the degradation of Leflunomide during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is Leflunomide and its active metabolite?
A1: Leflunomide is an immunosuppressive drug that acts as a prodrug. In the body, it is rapidly and almost completely metabolized to its active metabolite, A77 1726, also known as teriflunomide. This active metabolite is responsible for the majority of Leflunomide's therapeutic effects.
Q2: What is the primary mechanism of action of Leflunomide?
A2: The active metabolite of Leflunomide, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is a key player in the de novo synthesis of pyrimidine ribonucleotides, which are essential for DNA and RNA synthesis. By inhibiting DHODH, Leflunomide depletes the pyrimidine pool, thereby inhibiting the proliferation of rapidly dividing cells such as activated lymphocytes.
Q3: Under what conditions is Leflunomide unstable?
A3: Leflunomide is susceptible to degradation under hydrolytic conditions, particularly in acidic and alkaline environments.[1][2] It is relatively stable under neutral aqueous conditions, and to oxidation, dry heat, and photolysis.[1][2] However, some degradation has been observed under alkaline photolytic conditions.[2]
Q4: What are the main degradation products of Leflunomide?
A4: Under acidic and basic hydrolytic conditions, Leflunomide primarily degrades into two main products: 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline.[1]
Q5: How should I prepare and store Leflunomide stock solutions?
A5: Leflunomide is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[3] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve Leflunomide in an organic solvent like DMF and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions of Leflunomide are not recommended for storage for more than one day.[3] For long-term storage, it is advisable to store the solid compound at -20°C.[3]
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Inconsistent experimental results
Degradation of Leflunomide in solution.
Prepare fresh aqueous solutions of Leflunomide for each experiment. Avoid storing aqueous solutions for more than 24 hours.[3] When using organic stock solutions, ensure they are stored properly at -20°C and protected from light.
Low or no observed drug activity
Use of inappropriate solvents or pH conditions leading to degradation.
Ensure the pH of your experimental buffer is neutral. Avoid highly acidic or alkaline conditions. For cell culture experiments, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your cells and does not exceed recommended levels (typically <0.5%).
Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS)
Leflunomide has degraded into byproducts.
Confirm the identity of the unexpected peaks by comparing their retention times with those of known Leflunomide degradation products (5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)-aniline). Review your experimental procedure for any steps that might expose the compound to harsh pH or prolonged high temperatures.
Precipitation of Leflunomide in aqueous solution
Poor solubility of Leflunomide in aqueous buffers.
To achieve higher concentrations in aqueous media, first dissolve Leflunomide in an organic solvent like DMF and then dilute with the aqueous buffer.[3] The final concentration of the organic solvent should be kept to a minimum to avoid affecting the experiment.
Data on Leflunomide Degradation
The following table summarizes the degradation of Leflunomide under various stress conditions as reported in forced degradation studies.
Protocol for Forced Degradation Study of Leflunomide
This protocol is a generalized procedure based on published methods to induce and analyze the degradation of Leflunomide.
1. Sample Preparation:
Acid Hydrolysis: Dissolve 50 mg of Leflunomide in 10 ml of methanol. Add 20 ml of 1N HCl and reflux at 80°C for 3 hours. Neutralize the solution with 1N NaOH.[4]
Alkaline Hydrolysis: Dissolve 50 mg of Leflunomide in 10 ml of methanol. Add 20 ml of 0.01N NaOH and keep at room temperature for 3 hours. Neutralize the solution with 0.01N HCl.[4]
Oxidative Degradation: Dissolve 30 mg of Leflunomide in 10 ml of methanol. Add 10 ml of 6% w/v H₂O₂ and reflux at 60°C for 1 hour.[4]
Thermal Degradation: Store solid Leflunomide at 80°C for 24 hours.[4]
Photolytic Degradation: Expose a solution of Leflunomide to UV light for 24 hours.[4]
2. Sample Analysis (HPLC Method):
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]
Mobile Phase: A gradient of methanol and ammonium acetate buffer (pH 5.0, 10 mM) can be used.[2]
Technical Support Center: Interpreting Unexpected Results in Lauflumide Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during behavioral studie...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during behavioral studies with Lauflumide (Flmodafinil, NLS-4).
Frequently Asked Questions (FAQs)
Q1: What is Lauflumide and its expected effects in behavioral studies?
Lauflumide, also known as Flmodafinil, is a eugeroic and a more potent analog of Modafinil.[1] It primarily acts as a dopamine reuptake inhibitor, leading to increased wakefulness and locomotor activity.[1] In preclinical studies, Lauflumide has been shown to be a more potent wake-promoting agent than Modafinil.[2] Therefore, the expected outcomes in most behavioral assays are increased activity and exploration.
Q2: We observed a paradoxical decrease in locomotor activity in the Open Field Test after Lauflumide administration. What could be the cause?
While Lauflumide is expected to increase locomotor activity, high doses of psychostimulants can sometimes lead to stereotyped behaviors (e.g., repetitive, purposeless movements) which can interfere with and reduce overall locomotion. Additionally, at very high doses, some psychostimulants can induce anxiogenic-like effects, leading to freezing behavior.[3]
Troubleshooting Steps:
Dose-Response Analysis: Conduct a thorough dose-response study to determine if the observed hypoactivity is specific to a high dose range.
Behavioral Scoring: Manually score the open field videos for stereotyped behaviors (e.g., sniffing, gnawing, circling) and freezing. This will help differentiate between sedation and a shift in behavioral patterns.
Environmental Factors: Ensure the testing environment is free from stressors such as loud noises or inconsistent lighting, which can exacerbate anxiety-like responses.[4][5]
Q3: Our animals are showing increased anxiety-like behavior (e.g., reduced open arm time) in the Elevated Plus Maze with Lauflumide, which is contrary to our hypothesis. How do we interpret this?
Although some anecdotal reports suggest Lauflumide may have fewer anxiety-related side effects than Modafinil, psychostimulants can have anxiogenic effects, particularly at higher doses or in certain individuals.[3][6][7] The dopaminergic and noradrenergic systems, which are modulated by Lauflumide, are also critically involved in anxiety.
Troubleshooting Steps:
Control for Hyperactivity: Increased locomotor activity can confound the interpretation of EPM data. Analyze the total number of arm entries. A significant increase in total entries alongside a decrease in the percentage of open arm entries/time might indicate hyperactivity rather than a true anxiogenic effect.
Lighting Conditions: The level of illumination in the testing room can significantly impact anxiety-like behavior in the EPM.[8] Ensure lighting is consistent across all test subjects and groups.
Handling and Acclimation: Ensure all animals are properly habituated to the testing room and handled gently to minimize baseline stress levels.
Q4: We are not observing the expected cognitive enhancement with Lauflumide in the Morris Water Maze. In fact, some animals seem to be performing worse. Why might this be happening?
The relationship between psychostimulants and cognitive performance often follows an inverted U-shaped curve. While optimal doses may enhance cognition, higher doses can lead to overstimulation, resulting in impulsivity and impaired decision-making, which can negatively impact performance in complex tasks like the Morris Water Maze.[9][10] Studies with Modafinil have shown that it can impair emotional memory consolidation at higher doses.[10]
Troubleshooting Steps:
Dose-Response Curve: A comprehensive dose-response study is crucial to identify the optimal dose for cognitive enhancement.
Visible Platform Control: Include a visible platform condition to rule out any visual or motor impairments that could be affecting the animals' ability to perform the task.
Probe Trial Analysis: Carefully analyze the probe trial data. Animals may have learned the platform location but may be exhibiting retrieval deficits under the influence of the drug.
Troubleshooting Guides
Unexpected Result: Hyperactivity and Stereotypy
Symptom
Possible Cause
Recommended Action
Excessively high locomotor counts in the Open Field Test.
Lauflumide is a potent dopamine reuptake inhibitor, which can lead to significant hyperactivity.[1]
Titrate the dose downwards to find a level that produces the desired effect without excessive hyperactivity.
Repetitive, non-exploratory movements (e.g., circling, intense sniffing in one location).
High doses of dopaminergic stimulants can induce stereotyped behaviors.
Score videos for specific stereotypic behaviors to quantify this effect. Consider co-administration of a compound that modulates dopamine signaling if appropriate for the study design.
Animal appears agitated and exhibits excessive rearing.
This can be a sign of overstimulation or an anxiogenic response.
Refer to the troubleshooting guide for anxiety-like behavior. Lowering the dose is recommended.
Unexpected Result: Anxiety-Like Behavior
Symptom
Possible Cause
Recommended Action
Decreased time in the center of the Open Field.[11]
Anxiogenic effects of Lauflumide, potentially at higher doses.
Conduct a dose-response study. Compare with a known anxiolytic (e.g., diazepam) and anxiogenic (e.g., caffeine) compound.
Reduced entries and time in the open arms of the Elevated Plus Maze.[5]
Anxiogenic drug effect.
Analyze total arm entries to control for locomotor effects. Ensure consistent and appropriate lighting conditions in the testing room.[8]
Increased freezing behavior.
High levels of anxiety or fear.
Score freezing behavior from video recordings. Rule out any potential environmental stressors.
Unexpected Result: Cognitive Impairment
Symptom
Possible Cause
Recommended Action
Increased latency to find the platform in the Morris Water Maze.[12]
Overstimulation leading to impaired learning or memory consolidation/retrieval; inverted U-shaped dose-response.[10]
Perform a dose-response study. Include a visible platform control to assess for non-cognitive deficits.
Poor performance in the probe trial of the Morris Water Maze.
Deficit in memory retrieval.
Administer the drug only before the probe trial to specifically test its effect on retrieval.
Impaired performance in other cognitive tasks (e.g., Y-maze, novel object recognition).
Task-dependent effects of the drug; potential for cognitive inflexibility.
Test the compound in a battery of cognitive tasks to get a clearer picture of its cognitive effects.
Experimental Protocols
Open Field Test
Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with high walls to prevent escape. The arena should be made of a non-porous material for easy cleaning.[13]
Environment: The testing room should be quiet with consistent, diffuse lighting.[4]
Procedure:
Acclimate the animal to the testing room for at least 30 minutes before the test.
Administer Lauflumide or vehicle at the appropriate pre-treatment time.
Gently place the animal in the center of the open field arena.
Record the animal's activity for a set period (typically 5-15 minutes) using an automated tracking system.
Clean the arena thoroughly with 70% ethanol between each animal.
Measures: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and instances of freezing or stereotypy.[11]
Elevated Plus Maze
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.[5]
Environment: The room should be dimly lit to encourage exploration of the open arms.
Procedure:
Acclimate the animal to the testing room.
Administer Lauflumide or vehicle.
Place the animal in the center of the maze, facing an open arm.
Record the animal's behavior for 5 minutes.
Clean the maze between trials.
Measures: Time spent in the open and closed arms, number of entries into open and closed arms, and total arm entries.[5]
Morris Water Maze
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.[12]
Environment: The room should have various distal visual cues for the animal to use for spatial navigation.
Procedure:
Acquisition Phase (e.g., 4-5 days):
Four trials per day, with the animal starting from a different quadrant each time.
The animal is allowed to search for the hidden platform for a set time (e.g., 60-90 seconds). If it fails to find it, it is guided to the platform.
Administer Lauflumide or vehicle before the first trial of each day.
Probe Trial (e.g., Day 6):
The platform is removed, and the animal is allowed to swim for 60 seconds.
Record the swim path.
Measures: Escape latency and path length during acquisition, time spent in the target quadrant during the probe trial.[12]
Signaling Pathways and Visualizations
Lauflumide, like Modafinil, is believed to exert its effects primarily through the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels. This modulation of the dopaminergic system can influence downstream signaling pathways, such as the cAMP response element-binding protein (CREB) pathway, which is involved in neuronal plasticity and memory.
Experimental Workflow for a Behavioral Study
Caption: A typical workflow for a behavioral pharmacology study.
Hypothesized Dopaminergic Signaling Pathway for Lauflumide
Caption: Hypothesized pathway of Lauflumide's action on dopamine signaling.
Troubleshooting Logic Tree for Unexpected Anxiogenic Effects
Caption: Decision tree for troubleshooting anxiogenic-like results.
How to control for Lauflumide's effects on locomotor activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauflumide (NLS-4). The following informati...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauflumide (NLS-4). The following information will help you control for Lauflumide's effects on locomotor activity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Lauflumide and how does it affect locomotor activity?
A1: Lauflumide (NLS-4) is a wake-promoting agent that acts as a selective dopamine reuptake inhibitor. By blocking the dopamine transporter (DAT), Lauflumide increases the concentration of dopamine in the synaptic cleft, leading to increased neurotransmission. This mechanism is associated with enhanced wakefulness and, consequently, an increase in spontaneous locomotor activity. Studies in rodents have shown that Lauflumide dose-dependently increases locomotor activity. However, it is important to note that Lauflumide does not appear to induce the same level of hyperlocomotion or stereotypic behaviors as seen with classical psychostimulants like amphetamine.
Q2: Why is it important to control for Lauflumide's effects on locomotor activity?
A2: Lauflumide's primary effect on locomotor activity can act as a significant confounding variable in experiments designed to assess other behavioral or cognitive endpoints. For example, in a cognitive task that requires a motor response, an increase in general activity could be misinterpreted as an improvement in cognitive function. Therefore, it is crucial to employ appropriate experimental designs and statistical controls to isolate the specific effects of Lauflumide on the outcome of interest, independent of its influence on locomotion.
Q3: What are the general strategies to control for confounding variables like locomotor activity?
A3: Several strategies can be employed at different stages of the research process:
Experimental Design:
Randomization: Randomly assigning subjects to different treatment groups (e.g., vehicle, different doses of Lauflumide) helps to distribute any inherent variability in baseline locomotor activity evenly across groups.[1]
Matching: Subjects can be matched based on their baseline locomotor activity levels before being assigned to treatment groups. This ensures that each group has a similar starting point in terms of activity.[1]
Restriction: The study can be restricted to subjects that fall within a specific range of baseline locomotor activity.[1]
Appropriate Control Groups: Always include a vehicle-treated control group to establish a baseline for locomotor activity and the primary outcome measure.
Statistical Control:
Analysis of Covariance (ANCOVA): This statistical method allows you to assess the effect of the treatment on the primary outcome while statistically controlling for the influence of a covariate, in this case, locomotor activity.[2][3] By including locomotor activity as a covariate in the model, you can determine if the observed effects of Lauflumide on your primary endpoint are independent of its effects on movement.
Troubleshooting Guides
Issue 1: Difficulty in dissociating pro-cognitive effects from increased motor activity.
Problem: In tasks like the Y-maze or novel object recognition, an increase in arm entries or object exploration could be due to enhanced memory or simply a result of hyperactivity.
Troubleshooting Steps:
Habituation: Ensure all animals are properly habituated to the testing apparatus before the experiment. This reduces novelty-induced hyperactivity.
Dose-Response Curve: Establish a full dose-response curve for Lauflumide's effects on both locomotor activity and the cognitive task of interest. This may reveal doses that produce cognitive effects with minimal impact on locomotion.
Task Selection: Choose cognitive tasks that are less dependent on high levels of motor activity. For example, fear conditioning or tasks with a clear choice and latency to respond may be less confounded by hyperactivity than tasks based on the number of explorations.
Statistical Analysis: Employ ANCOVA to statistically remove the variance in the cognitive outcome that is explained by locomotor activity.
Issue 2: High variability in locomotor activity data within and between groups.
Troubleshooting Steps:
Environmental Control: Standardize all environmental conditions, including lighting, temperature, and noise levels in the testing room. Time of day for testing should also be consistent to avoid circadian rhythm effects.
Handling: Handle all animals consistently and gently before and during the experiment. Inconsistent handling can be a significant source of stress and variability in behavior.[4]
Acclimation: Allow sufficient time for animals to acclimate to the testing room before starting the experiment.
Baseline Measurement: Always measure baseline locomotor activity before drug administration to identify and potentially exclude outliers or to use as a covariate in the analysis.
Data Presentation
Table 1: Hypothetical Dose-Response Data for Lauflumide on Locomotor Activity and Cognitive Performance
Lauflumide Dose (mg/kg)
Mean Total Distance Traveled (cm) ± SEM
Mean Discrimination Index in Novel Object Recognition ± SEM
Vehicle
3500 ± 250
0.55 ± 0.05
10
4500 ± 300
0.65 ± 0.06
30
7500 ± 450
0.75 ± 0.07
60
9500 ± 500
0.73 ± 0.08
This table illustrates how increasing doses of Lauflumide might affect both locomotor activity and performance in a cognitive task. Such data is essential for selecting appropriate doses for experiments aiming to dissociate these effects.
Experimental Protocols
Protocol 1: Open Field Test to Assess Locomotor Activity
Apparatus: A square or circular arena (e.g., 50x50 cm for mice) with high, opaque walls. The arena should be evenly illuminated.
Procedure:
a. Acclimate the animal to the testing room for at least 30 minutes.
b. Gently place the animal in the center of the open field arena.
c. Record the animal's activity for a set period (e.g., 30-60 minutes) using an automated video-tracking system.
d. Key parameters to measure include: total distance traveled, time spent in the center versus the periphery, rearing frequency, and velocity.
Drug Administration: Administer Lauflumide or vehicle intraperitoneally (i.p.) at a predetermined time (e.g., 30 minutes) before placing the animal in the open field.
Protocol 2: Using ANCOVA to Control for Locomotor Activity
Experimental Design:
a. Randomly assign animals to treatment groups (e.g., Vehicle, Lauflumide 10 mg/kg, Lauflumide 30 mg/kg).
b. On the test day, administer the assigned treatment.
c. After the appropriate pre-treatment time, conduct the cognitive test (e.g., Novel Object Recognition).
d. Immediately following the cognitive test, place the animal in an open field arena and measure locomotor activity for a set duration (e.g., 30 minutes).
Statistical Analysis:
a. Perform a one-way ANOVA to check for overall treatment effects on the cognitive measure (e.g., discrimination index).
b. Perform a one-way ANOVA to confirm that Lauflumide affects locomotor activity (e.g., total distance traveled).
c. Conduct an ANCOVA with the cognitive measure as the dependent variable, the treatment group as the independent variable, and the locomotor activity measure as the covariate.
d. The results of the ANCOVA will indicate whether the treatment has a significant effect on the cognitive measure after accounting for the influence of locomotor activity.
Visualizations
Caption: Lauflumide's Mechanism of Action on Dopaminergic Synapse.
Caption: Workflow for Dissociating Cognitive and Locomotor Effects.
Caption: Troubleshooting High Locomotor Data Variability.
Addressing variability in animal responses to Lauflumide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in an...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent variability in animal responses to Lauflumide.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the wakefulness-promoting effects of Lauflumide between different animal species. What are the likely causes?
A1: Interspecies variability in drug response is a common challenge in preclinical research. For Lauflumide, a dopamine reuptake inhibitor, the observed differences in efficacy and duration of action can be attributed to several factors:
Pharmacokinetics: Different species metabolize and eliminate drugs at varying rates.[1] This can be due to differences in the activity of metabolic enzymes, such as cytochrome P450s, and variations in renal and hepatic function.[2][3] Although Lauflumide, unlike modafinil, does not appear to induce cytochrome P450 enzymes, baseline species differences in metabolism can still significantly impact its plasma and brain concentrations.[4]
Pharmacodynamics: The density and affinity of dopamine transporters (DAT), the primary target of Lauflumide, can vary between species, leading to differences in drug potency and effect.
Physiology: Basal differences in neuroanatomy and the organization of sleep-wake circuitry among species can influence the ultimate behavioral response to a wake-promoting agent.
Q2: We are seeing inconsistent results within the same species and even within the same cohort of animals. What could be causing this intra-species variability?
A2: Several factors can contribute to variability within a single species:
Genetic Background: Different strains of mice, for example, are known to exhibit varied responses to drugs due to their distinct genetic makeup.[5][6] These genetic differences can influence everything from drug metabolism to the baseline activity of neural circuits.
Sex: Hormonal differences between males and females can lead to sex-specific variations in drug pharmacokinetics and pharmacodynamics.[3][7][8] For instance, female rats have been shown to have different pharmacokinetic profiles for other psychostimulants compared to males.[3][7]
Age: The age of the animal can impact drug metabolism and clearance, with very young and old animals often showing different response profiles compared to adults.
Environmental Factors: Stress, diet, housing conditions, and the time of day of drug administration (circadian rhythm) can all influence an animal's physiological state and its response to a compound.
Q3: What is the recommended vehicle for dissolving Lauflumide for in vivo administration?
A3: Lauflumide is practically insoluble in water.[9] A common and effective vehicle for intraperitoneal (i.p.) administration in mice is a 10% DMSO-saline solution.[10] For other routes or species, different formulations may be necessary. It is crucial to ensure the vehicle itself does not produce confounding effects. Always include a vehicle-only control group in your experimental design.
Q4: We are not observing the expected dose-dependent increase in locomotor activity. What should we troubleshoot?
A4: If you are not seeing a clear dose-response relationship, consider the following:
Dose Range: It's possible the doses you have selected are on the plateau of the dose-response curve. In mice, a dose-dependent increase in locomotor activity has been observed with Lauflumide, which plateaus at higher doses.[11] You may need to test a wider range of doses, including lower concentrations.
Route of Administration: The route of administration significantly impacts the bioavailability and time to peak plasma concentration. Ensure the chosen route is appropriate and consistently executed.
Measurement Time Window: The timing of your behavioral assessment is critical. The peak effect of Lauflumide will depend on its pharmacokinetic profile in the specific species and strain you are using. Conduct a time-course study to determine the optimal window for observation.
Habituation: Ensure that animals are properly habituated to the testing environment to minimize novelty-induced hyperactivity, which can mask the drug's effects.
Troubleshooting Guides
Issue 1: Unexpected Animal Mortality or Severe Adverse Effects
Potential Cause
Troubleshooting Steps
Incorrect Dosing Calculation
Double-check all calculations for dose, concentration, and injection volume. Ensure accurate animal body weights are used.
Vehicle Toxicity
Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. Consider alternative, less toxic vehicles if necessary.
Rapid Intravenous Injection
If administering intravenously, ensure a slow and steady injection rate to avoid acute toxicity.
Species/Strain Sensitivity
The chosen species or strain may be particularly sensitive to Lauflumide. Conduct a dose-escalation study starting with a very low dose to determine the maximum tolerated dose (MTD).
Compound Instability
Ensure the compound is properly stored and the formulation is stable. Degradation products could be toxic.
Issue 2: High Variability in Behavioral Readouts
Potential Cause
Troubleshooting Steps
Inconsistent Dosing Technique
Standardize the administration procedure. For i.p. injections, ensure consistent placement in the lower abdominal quadrant. For oral gavage, ensure proper tube placement.
Environmental Stressors
Minimize stress in the animal facility. Handle animals consistently and gently. Avoid loud noises and sudden changes in light/dark cycles.
Lack of Habituation
Properly habituate animals to the testing apparatus and procedures before the experiment begins.
Circadian Rhythm Effects
Conduct experiments at the same time each day to minimize variability due to the animal's natural circadian rhythms.
Genetic Drift in Outbred Stocks
If using an outbred stock, be aware that genetic variability can contribute to response variability. Consider using an inbred strain for more consistent results.[5]
Data Presentation
Table 1: Comparative Efficacy of Lauflumide and Modafinil in Mice
Parameter
Lauflumide (64 mg/kg, i.p.)
Modafinil (150 mg/kg, i.p.)
Vehicle
Duration of Wakefulness
Significantly longer than modafinil
Significantly increased compared to vehicle
Baseline
NREM Sleep Rebound
No significant rebound
Significantly more NREM sleep compared to Lauflumide
Baseline
EEG Delta Power in NREM Sleep
Increased power density in the 0.75–3.5 Hz range
No significant difference from vehicle
Baseline
Data synthesized from a study in C57BL/6J mice.[10]
Table 2: Factors Influencing Variability in Animal Response to Lauflumide
Factor
Description
Key Considerations for Experimental Design
Species
Differences in metabolism, receptor density, and physiology.[1]
Select the most appropriate animal model for the research question. Be cautious when extrapolating data between species.
Strain
Genetic variations between strains of the same species can lead to different pharmacokinetic and pharmacodynamic profiles.[5][6]
Clearly report the strain of animal used. Consider using multiple strains to assess the generalizability of findings.
Sex
Hormonal differences can influence drug metabolism and behavioral responses.[3][7][8]
Include both male and female animals in studies and analyze the data for sex-specific effects.
Age
Drug metabolism and clearance can vary with age.
Use a consistent and clearly defined age range for all animals in a study.
Health Status
Underlying health conditions can alter drug response.
Ensure all animals are healthy and free of disease before starting an experiment.
Environmental Conditions
Housing, diet, and handling can impact stress levels and physiology.
Standardize environmental conditions and handling procedures to minimize variability.
Experimental Protocols
Key Experiment: Assessment of Wakefulness-Promoting Effects in Mice
Objective: To determine the effect of Lauflumide on wakefulness duration compared to a vehicle control and a positive control (modafinil).
Animals: Adult male C57BL/6J mice (10-12 weeks old).
Materials:
Lauflumide
Modafinil
Dimethyl sulfoxide (DMSO)
Sterile Saline (0.9% NaCl)
EEG/EMG recording system
Standard animal cages
Procedure:
Animal Surgery and Acclimation:
Surgically implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
Allow a recovery period of at least one week.
Acclimate mice to the recording chambers and tether system for at least 48 hours.
Drug Preparation:
Prepare a stock solution of Lauflumide in 100% DMSO.
On the day of the experiment, dilute the stock solution with sterile saline to achieve a final concentration in 10% DMSO-saline.
Prepare the modafinil suspension and vehicle (10% DMSO-saline) in the same manner.
Drug Administration:
Administer Lauflumide (e.g., 64 mg/kg), modafinil (e.g., 150 mg/kg), or vehicle via intraperitoneal (i.p.) injection at the beginning of the light cycle.
Data Recording and Analysis:
Continuously record EEG and EMG data for 24 hours post-injection.
Score the recordings for wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep in 4-second epochs.
Quantify the total time spent in each vigilance state for each hour and for the entire 24-hour period.
Perform spectral analysis of the EEG signal to assess changes in power density in different frequency bands (e.g., delta, theta).
Statistical Analysis:
Use appropriate statistical tests (e.g., ANOVA, t-tests) to compare the effects of Lauflumide, modafinil, and vehicle on the measured parameters.
Mandatory Visualizations
Caption: Mechanism of action of Lauflumide in the dopaminergic synapse.
Caption: General experimental workflow for assessing Lauflumide's effects.
Caption: Logical troubleshooting workflow for Lauflumide experiments.
Laflunimide Protocol Refinement: A Technical Support Center for Long-Term Administration Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing laflunimide and its active metabolite, terif...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing laflunimide and its active metabolite, teriflunomide, in long-term experimental studies. The information is designed to offer practical solutions to common challenges encountered during protocol design and execution.
Q1: What is the primary mechanism of action of laflunimide?
A1: Laflunimide is a prodrug that is rapidly converted in the body to its active metabolite, teriflunomide (also known as A77 1726). Teriflunomide is an immunomodulatory agent that works by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH). This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. By blocking pyrimidine synthesis, teriflunomide halts the proliferation of rapidly dividing cells, particularly activated lymphocytes, without causing cell death (cytostatic effect). This selective action on lymphocytes makes it effective in modulating the immune responses seen in autoimmune diseases.
Q2: We are observing significant weight loss in our rodents on a long-term laflunimide regimen. What could be the cause and how can we mitigate this?
A2: Significant weight loss is a potential adverse effect in long-term laflunimide studies and can be multifactorial.
Gastrointestinal Distress: Laflunimide can cause diarrhea and loss of appetite.[1][2]
Systemic Inflammation or Infection: As an immunosuppressive agent, laflunimide can increase susceptibility to secondary infections, which can lead to weight loss.[1][2]
Dehydration: Diarrhea and reduced fluid intake can lead to dehydration and subsequent weight loss.
Troubleshooting Steps:
Dose Adjustment: Consider a dose reduction. Studies in dogs have shown that lower doses (e.g., starting at 2 mg/kg/day) are better tolerated long-term.[3]
Supportive Care: Ensure easy access to palatable, high-calorie food and hydration sources. Wet mash or gel-based supplements can be beneficial.
Monitor for Infection: Regularly assess animals for signs of infection (e.g., lethargy, ruffled fur, changes in behavior). Prophylactic or prompt therapeutic antibiotic treatment, as guided by a veterinarian, may be necessary.
Vehicle and Formulation: Ensure the vehicle used for oral gavage (e.g., carboxymethylcellulose solution) is well-tolerated and prepared correctly. For very long-term studies, consider voluntary oral administration methods to reduce stress.[4][5][6]
Q3: Our animals are showing elevated liver enzymes (ALT/AST). What is the recommended course of action?
A3: Hepatotoxicity is a known risk associated with laflunimide.[1][2][7]
Troubleshooting Steps:
Confirm Elevation: Repeat liver enzyme tests to confirm the initial findings.
Dose Reduction or "Drug Holiday": A temporary cessation or reduction of laflunimide administration may allow for liver enzyme levels to normalize. Due to the long half-life of teriflunomide (approximately 2 weeks), a "washout" period may be extended.
Concomitant Medications: Be aware of potential drug-drug interactions. Concurrent administration of other hepatotoxic drugs should be avoided. For instance, combining laflunimide with prednisone has been shown to increase the incidence of elevated liver enzymes in dogs compared to combination with NSAIDs.[1]
Histopathological Analysis: At the study endpoint, or if an animal is euthanized due to declining health, perform a thorough histopathological examination of the liver to assess for any drug-induced injury.
Q4: We are planning a long-term (e.g., 3-6 months) study in mice. What is a good starting dose for laflunimide/teriflunomide?
A4: The optimal dose will depend on the specific research question and mouse model. However, based on published preclinical studies, a range of doses has been used. For long-term studies, it is advisable to start at the lower end of the effective dose range to minimize toxicity.
In some mouse models of autoimmune disease, oral doses of teriflunomide at 10 mg/kg/day have been shown to be effective.[8]
Studies investigating toxicity in mice have used doses ranging from 2.5 mg/kg to 10 mg/kg, with higher doses associated with more significant side effects, such as lung and kidney injury.[4][9]
It is recommended to conduct a pilot study with a small cohort of animals to determine the optimal balance between efficacy and tolerability for your specific model and experimental conditions.
Q5: What are the key monitoring parameters for a long-term laflunimide study in rodents?
A5: Regular and consistent monitoring is crucial for animal welfare and data integrity.
Monitoring Schedule:
Daily: Clinical observation for signs of distress (lethargy, ruffled fur, hunched posture, labored breathing), changes in appetite, and diarrhea. Body weight should be recorded daily for the first two weeks of dosing and at least weekly thereafter.
Weekly/Bi-weekly: Body weight measurements.
Monthly (or as indicated by clinical signs): Blood collection for complete blood count (CBC) and serum chemistry analysis, with a focus on:
CBC: To monitor for signs of immunosuppression (e.g., leukopenia, neutropenia) or anemia.[10][11]
Serum Chemistry: To assess liver function (ALT, AST, ALP) and kidney function (BUN, creatinine).[1][7][9][12]
Data Presentation: Dosage and Pharmacokinetic Parameters
Table 1: Recommended Starting Doses for Long-Term Studies
Protocol 1: Preparation and Long-Term Oral Administration of Laflunimide Suspension in Rodents
Materials:
Laflunomide powder
Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
Mortar and pestle or homogenizer
Magnetic stirrer and stir bar
Analytical balance
Graduated cylinders and beakers
Oral gavage needles (flexible-tipped recommended)
Syringes
Procedure:
Calculate the required amount of laflunimide and vehicle based on the desired concentration and the total volume needed for the study cohort for a specific period (it is recommended to prepare fresh suspension weekly).
Weigh the laflunomide powder accurately using an analytical balance.
Prepare the 0.5% CMC vehicle: Dissolve the appropriate amount of CMC in sterile water. Stir until fully dissolved. A magnetic stirrer can be used to facilitate this process.
Prepare the suspension:
Place the weighed laflunomide powder in a mortar.
Add a small volume of the 0.5% CMC vehicle to the powder and triturate to form a smooth paste.
Gradually add the remaining vehicle while continuously stirring or mixing to ensure a homogenous suspension. A magnetic stirrer can be used for this step.
Store the suspension: Store the suspension in a clearly labeled, light-protected container at 4°C for up to one week.
Administration:
Before each use, thoroughly mix the suspension to ensure homogeneity.
Accurately draw up the calculated dose volume into a syringe fitted with an appropriately sized oral gavage needle.
Gently restrain the animal and administer the dose via oral gavage. Ensure proper technique to avoid aspiration or esophageal injury.[16][17]
Monitor the animal for a short period post-administration to ensure there are no immediate adverse reactions.
Protocol 2: Routine Monitoring for Long-Term Laflunimide Studies
Objective: To monitor the health and well-being of animals during long-term laflunimide administration and to detect any potential toxicities early.
Schedule:
Daily:
Perform a visual health assessment of each animal, noting posture, activity level, fur condition, and any signs of distress.
Check for the presence of diarrhea or changes in stool consistency.
Monitor food and water consumption.
Record body weights for the first 14 days of the study.
Weekly:
Record body weight.
Monthly (or as clinically indicated):
Collect a blood sample via an appropriate route (e.g., submandibular or saphenous vein).
Perform a Complete Blood Count (CBC) to assess red blood cells, white blood cells (including differential count), and platelets.
Kidney function: Blood urea nitrogen (BUN) and creatinine.
Data Analysis and Action Points:
A body weight loss of >15-20% from baseline should trigger a veterinary consultation and may require temporary cessation of dosing.
Significant elevations in liver enzymes (e.g., >3 times the upper limit of normal) should be confirmed and may necessitate a dose reduction or discontinuation of the drug.[7]
Significant changes in CBC parameters (e.g., severe leukopenia) should be closely monitored and may require intervention.
Visualizations
Caption: Mechanism of action of laflunimide.
Caption: Experimental workflow for a long-term laflunimide study.
Potential side effects of Lauflumide in preclinical models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential side effects of Lauflumide (also known as Flmodafinil or NLS-4) observed in preclinical models...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the potential side effects of Lauflumide (also known as Flmodafinil or NLS-4) observed in preclinical models. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Lauflumide is an experimental compound and has not been approved for human use by regulatory agencies. The data presented here are from preclinical animal studies and may not be predictive of effects in humans. All research should be conducted in accordance with institutional and national guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reported effects of Lauflumide in preclinical models?
A1: Preclinical studies in rodent models have primarily focused on the efficacy of Lauflumide as a wake-promoting agent. The main reported effects are:
Increased Wakefulness: Lauflumide has been shown to be a potent wake-promoting compound, inducing longer periods of wakefulness compared to modafinil at lower doses.[1]
Dopamine Reuptake Inhibition: It acts as a selective dopamine reuptake inhibitor.[1][2]
Lack of Rebound Hypersomnia: Unlike some stimulants, Lauflumide does not appear to cause a "crash" or rebound hypersomnia (excessive sleepiness) after the wake-promoting effects wear off.[1]
Motor Stimulation: In a rat model of chronic fatigue, Lauflumide demonstrated a significant motor-stimulating effect, suggesting a potential for improving recovery from fatigue.[3]
Q2: Have any adverse side effects been formally documented in preclinical toxicology studies?
A2: As of the latest available information, there is a lack of published dedicated preclinical toxicology studies for Lauflumide.[4] Most of the current understanding of its side effect profile is extrapolated from its mechanism of action, its relationship to modafinil, and observations from efficacy-focused preclinical studies. Anecdotal reports suggest potential side effects similar to modafinil, such as headache, nausea, and anxiety, but these have not been substantiated in formal preclinical investigations.[5][6]
Q3: Does Lauflumide induce hyperactivity in animal models?
A3: In a study comparing Lauflumide and modafinil in mice, direct visual observation and video analysis did not reveal any signs of hyperactivity with either compound at the doses tested.[1] This suggests that the wakefulness induced by Lauflumide is not accompanied by excessive locomotor activity.
Q4: How does the effect of Lauflumide on sleep architecture compare to modafinil?
A4: Preclinical studies in mice suggest that while both Lauflumide and modafinil increase wakefulness, Lauflumide may have a less disruptive effect on subsequent sleep architecture. Recovery sleep after Lauflumide administration was characterized by less non-rapid eye movement (NREM) sleep and delta wave activity compared to modafinil, indicating a potentially lower need for recovery sleep despite a longer duration of induced wakefulness.[1]
Q5: What is the known mechanism of action of Lauflumide?
A5: Lauflumide is a selective dopamine reuptake inhibitor (DRI).[2] It blocks the dopamine transporter (DAT), leading to an increase in extracellular dopamine levels in the brain.[1] Preliminary data suggest it has a higher potency in blocking DAT than methylphenidate.[1]
Troubleshooting Guide
Observed Issue
Potential Cause
Troubleshooting/Considerations
Unexpected Sedation or Lack of Wakefulness
- Incorrect dosage- Animal model variability- Compound stability
- Verify dose calculations and administration route.- Consider dose-response studies to establish efficacy in your specific model.[1]- Ensure proper storage and handling of the compound to prevent degradation.
Hyperactivity or Stereotyped Behaviors
- Off-target effects at high doses- Strain-specific sensitivity
- While not reported at tested doses[1], consider reducing the dose.- Characterize the behavioral phenotype of your chosen animal strain at baseline.
Seizures
- Potential for lowering seizure threshold (a known risk with some stimulants)
- Use caution when administering to animal models with a predisposition to seizures.- Avoid co-administration with other substances known to lower the seizure threshold.[7]
Quantitative Data from Preclinical Studies
Table 1: Comparative Wake-Promoting Effects of Lauflumide and Modafinil in Mice
Key Experiment: Assessment of Wake-Promoting Effects in Mice
Animal Model: Male C57BL/6J mice.
Surgical Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor vigilance states (wakefulness, NREM sleep, REM sleep).
Drug Administration: Lauflumide (e.g., 64 mg/kg) or modafinil (e.g., 150 mg/kg) is administered via intraperitoneal (i.p.) injection at the beginning of the light period (when mice are typically asleep). A vehicle control is also used.
Data Recording: EEG and EMG signals are recorded continuously for a set period (e.g., 24 hours) following drug administration.
Data Analysis: The recorded signals are scored in short epochs (e.g., 4 seconds) to classify the animal's state as wakefulness, NREM, or REM sleep. The total duration of each state is quantified and compared between treatment groups. Spectral analysis of the EEG signal (e.g., using Fourier transformation) is performed to assess changes in brain wave activity (e.g., delta and theta power).
Visualizations
Caption: Mechanism of action of Lauflumide as a dopamine reuptake inhibitor.
Caption: Workflow for assessing wake-promoting effects in preclinical models.
Lauflumide vs. Modafinil: A Comparative Efficacy Study for Wakefulness Promotion
A Comprehensive Guide for Researchers and Drug Development Professionals In the landscape of wake-promoting agents, Modafinil has long been a benchmark therapeutic for conditions such as narcolepsy. However, the emergenc...
Author: BenchChem Technical Support Team. Date: December 2025
A Comprehensive Guide for Researchers and Drug Development Professionals
In the landscape of wake-promoting agents, Modafinil has long been a benchmark therapeutic for conditions such as narcolepsy. However, the emergence of Lauflumide (NLS-4), a structural analog of Modafinil, presents a new contender with potentially enhanced efficacy. This guide provides a detailed comparative analysis of Lauflumide and Modafinil, focusing on their mechanisms of action, preclinical and clinical efficacy data, and their effects on sleep architecture.
Mechanism of Action: A Tale of Two Dopamine Reuptake Inhibitors
Both Lauflumide and Modafinil exert their wake-promoting effects primarily by acting as dopamine reuptake inhibitors. By binding to the dopamine transporter (DAT), they block the reabsorption of dopamine from the synaptic cleft, leading to increased extracellular dopamine concentrations in the brain. This enhanced dopaminergic signaling is believed to be a key driver of their stimulant properties.
While both drugs share this primary mechanism, emerging preclinical data suggests that Lauflumide may be a more potent and selective DAT inhibitor than Modafinil. Preliminary findings indicate that Lauflumide blocks the dopamine transporter at a higher percentage than methylphenidate, another common stimulant. Modafinil, on the other hand, has a more complex pharmacological profile, also influencing other neurotransmitter systems including glutamate and GABA. It has been shown to increase glutamate levels in certain brain regions like the thalamus and hippocampus, while decreasing GABA levels in areas such as the cortex and hypothalamus.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways for Lauflumide and Modafinil.
Comparative
A Comparative Analysis of the Neurochemical Profiles of Leflunomide and Armodafinil
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of the neurochemical profiles of Leflunomide, an immunomodulatory agent, and Armodafinil, a wakefulness...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the neurochemical profiles of Leflunomide, an immunomodulatory agent, and Armodafinil, a wakefulness-promoting drug. The information presented is supported by experimental data to facilitate informed research and development decisions.
Overview of Compounds
Leflunomide , primarily used in the treatment of rheumatoid and psoriatic arthritis, is a disease-modifying anti-rheumatic drug (DMARD).[1] Its mechanism of action is mainly attributed to the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in proliferating lymphocytes.[2] While its primary therapeutic targets are in the immune system, emerging research suggests indirect effects on the central nervous system (CNS), largely through its anti-inflammatory properties.[3][4] Leflunomide is a prodrug, and its active metabolite is teriflunomide.[2]
Armodafinil , the (R)-enantiomer of modafinil, is a CNS stimulant approved for the treatment of excessive sleepiness associated with narcolepsy, obstructive sleep apnea, and shift work disorder.[3] Its neurochemical effects are more direct and well-characterized, primarily involving the modulation of several neurotransmitter systems to promote wakefulness.[5]
Comparative Neurochemical Mechanisms
The neurochemical effects of Armodafinil are direct and targeted at specific neurotransmitter systems, whereas Leflunomide's influence on the CNS appears to be secondary to its systemic immunomodulatory and anti-inflammatory actions.
Armodafinil: The principal mechanism of Armodafinil is the inhibition of the dopamine transporter (DAT), leading to an increase in extracellular dopamine concentrations.[5] This action as a dopamine reuptake inhibitor is central to its wakefulness-promoting effects.[5] Beyond dopamine, Armodafinil also influences other key neurotransmitter systems:
Norepinephrine: It enhances the activity of the norepinephrine system, which is crucial for maintaining alertness and arousal.[5]
Histamine and Orexin: Armodafinil is thought to increase the release of histamine in the hypothalamus, a key region for sleep-wake regulation.[5] This effect may be mediated through the activation of orexin neurons.[6][7]
Serotonin: While its affinity for the serotonin transporter (SERT) is low, some studies suggest it can increase serotonin levels in the brain.
Glutamate and GABA: Research indicates that Armodafinil may increase levels of the excitatory neurotransmitter glutamate and decrease levels of the inhibitory neurotransmitter GABA, contributing to increased neuronal excitability and wakefulness.[8]
Leflunomide: Direct interactions of Leflunomide with neurotransmitter receptors or transporters have not been well-documented. Its neurochemical profile is largely inferred from its anti-inflammatory actions and observed effects in neurological disease models.
Anti-Inflammatory Effects in the CNS: In animal models of Alzheimer's and Parkinson's disease, Leflunomide has demonstrated neuroprotective effects by suppressing pro-inflammatory cytokines such as TNF-α and IL-1β, and inhibiting the NF-κB signaling pathway.[3][4] Neuroinflammation is known to impact neurotransmitter systems, and by mitigating it, Leflunomide may indirectly modulate neuronal function.
Effects on Serotonin Metabolism: A study in a rat model of arthritis showed that treatment with Leflunomide resulted in decreased levels of brain tryptophan, serotonin (5-HT), and its metabolite 5-HIAA.[9] This suggests an indirect influence on the serotonergic system, potentially linked to the inflammatory state.
Tyrosine Kinase Inhibition: Leflunomide has been reported to inhibit tyrosine kinases, which are involved in various signaling pathways that can influence neuronal function.[10][11] However, the direct impact of this inhibition on specific neurotransmitter systems is not well-defined.
Blood-Brain Barrier Penetrance: It is worth noting that some sources suggest Leflunomide has poor penetration of the blood-brain barrier, which may limit its direct neurochemical effects.[11][12]
Quantitative Data on Neurotransmitter Transporter and Receptor Interactions
The following tables summarize the available quantitative data for Armodafinil. Currently, there is a lack of comparable direct binding affinity data for Leflunomide on neurotransmitter transporters and receptors.
Table 1: Armodafinil Binding Affinity (Ki) for Monoamine Transporters
A. Radioligand Binding Assay for Transporter Affinity
This protocol is a standard method for determining the binding affinity of a compound to a specific neurotransmitter transporter.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific transporter (e.g., DAT, NET, SERT).
Materials:
Cell membranes expressing the transporter of interest.
Radioligand specific for the transporter (e.g., [³H]WIN 35,428 for DAT).
Test compound (e.g., Armodafinil) at various concentrations.
Assay buffer.
Filtration apparatus and glass fiber filters.
Scintillation counter.
Procedure:
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
Allow the reaction to reach equilibrium.
Separate the bound from free radioligand by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
Measure the radioactivity on the filters using a scintillation counter.
Non-specific binding is determined in the presence of a high concentration of a known inhibitor.
Specific binding is calculated by subtracting non-specific binding from total binding.
The IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.[14][15][16]
B. In Vivo Microdialysis for Measuring Extracellular Neurotransmitter Levels
This protocol allows for the measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To measure the effect of a drug administration on the extracellular levels of neurotransmitters (e.g., dopamine).
Materials:
Microdialysis probes.
Stereotaxic apparatus for probe implantation.
Syringe pump.
Artificial cerebrospinal fluid (aCSF).
Fraction collector.
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
Procedure:
Surgically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens) of an anesthetized animal.
Allow the animal to recover from surgery.
On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a slow, constant flow rate.
Collect baseline dialysate samples at regular intervals.
Administer the test drug (e.g., Armodafinil) and continue to collect dialysate samples.
Analyze the concentration of the neurotransmitter of interest in the dialysate samples using HPLC-ED.[17][18][19]
The HPLC-ED system separates the neurotransmitters in the sample, and the electrochemical detector provides a sensitive and selective measurement of their concentration.[17][18][19]
Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Signaling Pathways and Experimental Workflows
A. Signaling Pathways
Caption: Armodafinil's primary mechanism of action.
Caption: Workflow for a radioligand binding assay.
Caption: Workflow for an in vivo microdialysis experiment.
Summary and Conclusion
Leflunomide and Armodafinil exhibit fundamentally different neurochemical profiles. Armodafinil acts as a direct modulator of key neurotransmitter systems involved in wakefulness, with a primary role as a dopamine reuptake inhibitor. Its effects are targeted within the CNS. In contrast, Leflunomide's influence on the neurochemical environment appears to be indirect, stemming from its potent immunomodulatory and anti-inflammatory properties. While this can lead to neuroprotective effects and alterations in neurotransmitter metabolism, it is not considered a direct neuropharmacological agent in the same vein as Armodafinil. For researchers and drug development professionals, this distinction is critical. The choice between these compounds, or the investigation of their potential neurological applications, must be guided by an understanding of their disparate primary mechanisms of action. Future research into the potential for Leflunomide to cross the blood-brain barrier and exert more direct neurological effects could be a valuable area of investigation.
Lauflumide's Wake-Promoting Effects: A Comparative Analysis in the Context of Knockout Models
For Researchers, Scientists, and Drug Development Professionals Lauflumide (also known as NLS-4 or flmodafinil) is a novel wake-promoting agent that has demonstrated greater potency than its structural analog, modafinil....
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Lauflumide (also known as NLS-4 or flmodafinil) is a novel wake-promoting agent that has demonstrated greater potency than its structural analog, modafinil.[1][2] While direct validation of its effects in knockout models is not yet available in published literature, this guide provides a comprehensive comparison of Lauflumide with other wake-promoting agents and examines data from relevant knockout models to infer its potential mechanisms and validate its effects.
Comparison with Modafinil in Wild-Type Models
Studies in C57BL/6J mice have shown that Lauflumide induces a significantly longer duration of wakefulness compared to modafinil at a lower dose.[1][3] Notably, Lauflumide administration is associated with less non-rapid eye movement (NREM) sleep during the recovery period and a lower increase in EEG delta power, suggesting a reduced need for sleep rebound despite a longer period of wakefulness.[1][4]
Table 1: Comparative Effects of Lauflumide and Modafinil on Wakefulness and Sleep in C57BL/6J Mice[1][5][6][7]
Parameter
Lauflumide (64 mg/kg)
Modafinil (150 mg/kg)
Vehicle
Duration of Wakefulness
Significantly longer than modafinil
Significantly increased vs. vehicle
Baseline
NREM Sleep (Recovery)
Significantly less than modafinil
More than Lauflumide
Baseline
EEG Delta Power (Recovery)
Lower increase than modafinil
Higher increase than Lauflumide
Baseline
Rebound Hypersomnia
No significant rebound
No significant rebound
N/A
Inferred Validation in Knockout Models Based on Mechanism of Action
Lauflumide is characterized as a selective dopamine reuptake inhibitor, a mechanism it shares with modafinil.[5][6][7] Its pharmacological profile also suggests modulation of other neurotransmitter systems implicated in wakefulness, including norepinephrine, histamine, and GABA.[2] The following sections explore how knockout models of these systems may help validate the wake-promoting effects of Lauflumide.
Dopaminergic System: Insights from Dopamine Transporter (DAT) and Dopamine β-Hydroxylase (DBH) Knockout Models
The primary mechanism of action for both Lauflumide and modafinil is the inhibition of the dopamine transporter (DAT).[5][6][8] Studies on modafinil in DAT knockout mice show a decreased responsiveness to the drug, highlighting the critical role of DAT in its wake-promoting effects.[9]
In dopamine β-hydroxylase (Dbh) knockout mice, which lack norepinephrine but have hypersensitive dopamine signaling, modafinil's locomotor-activating and wake-promoting effects are paradoxically increased.[9] This suggests that while norepinephrine is involved in modafinil's effects in wild-type animals, hypersensitive dopamine signaling can compensate for its absence.[9] Given Lauflumide's higher potency as a dopamine reuptake inhibitor, it is plausible that its wake-promoting effects would also be significantly attenuated in DAT knockout mice and potentially enhanced in Dbh knockout mice.
Table 2: Effects of Modafinil in Dopaminergic System Knockout Models[12]
Model
Drug
Key Findings
Dopamine Transporter (DAT) Knockout Mice
Modafinil
Decreased responsiveness to modafinil's wake-promoting effects.
Dopamine β-Hydroxylase (Dbh) Knockout Mice
Modafinil
Increased sensitivity to the locomotor-activating and wake-promoting effects of modafinil.
Orexin System: A Potential Downstream Pathway
The orexin (hypocretin) system is a critical regulator of wakefulness, and its loss leads to narcolepsy.[10] While Lauflumide's direct interaction with orexin receptors has not been reported, modafinil has been shown to activate orexin neurons.[11] Surprisingly, studies in orexin knockout mice revealed that modafinil is more effective at increasing wakefulness in these animals compared to wild-type littermates.[11] This indicates that the wake-promoting action of modafinil is not solely dependent on the orexin system and suggests the involvement of other arousal pathways.[11] Given the similar mechanism of action, Lauflumide would likely also retain its wake-promoting efficacy in orexin knockout models.
Histaminergic System: A Modulatory Role in Wakefulness
Histamine is a key neurotransmitter in maintaining arousal.[12] Knockout mice lacking the histamine H1 receptor (H1R KO) or the histamine-synthesizing enzyme histidine decarboxylase (HDC KO) exhibit an inability to maintain wakefulness in response to behavioral challenges.[13][14] Lauflumide is suggested to promote the release of histamine.[2] Therefore, it is anticipated that the wake-promoting effects of Lauflumide would be diminished in H1R or HDC knockout mice, as the downstream signaling pathway for histamine-mediated arousal would be compromised.
GABAergic System: The Inhibitory Counterpart
GABA is the primary inhibitory neurotransmitter in the brain, and its activity generally promotes sleep.[15] Lauflumide is thought to inhibit inhibitory GABA pathways.[1] The validation of this aspect of its mechanism could be explored in knockout models of specific GABA receptor subunits. For instance, mice lacking the GABAA receptor β1-subunit show altered sleep architecture with increased delta power in NREM sleep.[16] The interaction of Lauflumide with such models could provide valuable insights into its effects on sleep-wake regulation beyond its primary dopaminergic action.
Experimental Protocols
EEG/EMG Recording and Analysis in Mice[1][3]
Animal Model: C57BL/6J mice are commonly used.
Surgical Implantation: Mice are anesthetized and implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) recording. EEG electrodes are placed over the frontal and parietal cortices, and EMG electrodes are inserted into the nuchal muscles.
Recovery: Animals are allowed a post-operative recovery period of at least one week.
Habituation: Mice are habituated to the recording cables and environment for several days before the experiment.
Drug Administration: Lauflumide, modafinil, or vehicle is administered via intraperitoneal (i.p.) injection at the onset of the light period.
Recording: Continuous EEG and EMG recordings are collected for 24 hours post-injection.
Sleep Scoring: The recordings are scored manually or automatically in epochs (e.g., 4-second epochs) to classify vigilance states as wakefulness, NREM sleep, and REM sleep.
Data Analysis: The duration of each vigilance state is calculated. EEG power spectral analysis is performed using Fast Fourier Transform (FFT) to determine power densities in different frequency bands (e.g., delta, theta).
Visualizations
Caption: Proposed signaling pathway for Lauflumide's wake-promoting effects.
Caption: General experimental workflow for assessing wake-promoting agents in mice.
Comparative Potency of Lauflumide and Other Eugeroics: A Guide for Researchers
For Immediate Release This guide provides a comprehensive comparison of the potency of Lauflumide (also known as Flmodafinil or NLS-4) with other prominent eugeroics: Modafinil, its R-enantiomer Armodafinil, and Solriamf...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a comprehensive comparison of the potency of Lauflumide (also known as Flmodafinil or NLS-4) with other prominent eugeroics: Modafinil, its R-enantiomer Armodafinil, and Solriamfetol. The data presented is intended for researchers, scientists, and drug development professionals, focusing on objective, data-driven comparisons of these wakefulness-promoting agents.
The primary mechanism of action for this class of drugs involves the inhibition of monoamine transporters, particularly the dopamine transporter (DAT). This guide summarizes key quantitative metrics of potency, such as inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀), derived from preclinical studies.
Quantitative Potency Comparison
The following table summarizes the in vitro potency of Lauflumide and other selected eugeroics at the human dopamine transporter (DAT) and norepinephrine transporter (NET). Lower Kᵢ and IC₅₀ values indicate higher potency.
In vivo studies in mice have also provided comparative potency data. One study found that Lauflumide administered at 64 mg/kg induced a significantly longer period of wakefulness than Modafinil at a 150 mg/kg dose, suggesting Lauflumide is a more potent wake-promoting agent in this model.[6][7]
Mechanism of Action: Signaling Pathway
The primary mechanism for the eugeroic effects of these compounds is the inhibition of dopamine reuptake by blocking the dopamine transporter (DAT) in the presynaptic neuron. This action increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic signaling and promoting wakefulness. Solriamfetol exhibits a dual-action mechanism, also inhibiting the norepinephrine transporter (NET).
Caption: Mechanism of DAT Inhibition by Eugeroics.
Experimental Protocols
The potency values (Kᵢ and IC₅₀) cited in this guide are typically determined through standardized in vitro pharmacological assays.
Radioligand Binding Assay (for Kᵢ Determination)
This assay measures the affinity of a drug for a specific receptor or transporter.
Preparation of Membranes: Membranes are prepared from cells genetically engineered to express the target transporter (e.g., human DAT). This is achieved by homogenizing the cells in a cold buffer solution and isolating the membrane fraction through centrifugation.[8][9]
Competitive Binding: A fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT) is incubated with the prepared membranes.[2]
Incubation with Test Compound: The incubation is performed in the presence of varying concentrations of the unlabeled test drug (e.g., Lauflumide). The test drug competes with the radioligand for binding to the transporter.
Separation and Counting: After reaching equilibrium, the mixture is rapidly filtered to separate the membrane-bound radioligand from the unbound radioligand. The radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8][10]
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[8]
A Comparative Analysis of Lauflumide's Effects on Sleep Architecture Versus Traditional Stimulants
For Immediate Release This guide provides a detailed comparison of the novel wake-promoting agent Lauflumide (also known as Flmodafinil or NLS-4) and traditional stimulants, such as amphetamine and methylphenidate, focus...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
This guide provides a detailed comparison of the novel wake-promoting agent Lauflumide (also known as Flmodafinil or NLS-4) and traditional stimulants, such as amphetamine and methylphenidate, focusing on their respective impacts on sleep architecture. The information is intended for researchers, scientists, and professionals in drug development, offering a synthesis of preclinical and clinical data to delineate the distinct pharmacological profiles of these compounds.
Executive Summary
Lauflumide emerges as a potent wake-promoting agent with a distinct impact on sleep architecture compared to traditional stimulants. Preclinical data indicates that Lauflumide, a selective dopamine reuptake inhibitor, effectively increases wakefulness without inducing the significant rebound hypersomnia characteristic of amphetamine-like stimulants. In contrast, traditional stimulants like methylphenidate and d-amphetamine, which exert broader effects on catecholamine systems, are frequently associated with disrupted sleep continuity, prolonged sleep latency, and significant suppression of REM sleep. These differences suggest a more targeted and potentially less disruptive pharmacological profile for Lauflumide concerning the sleep-wake cycle.
Comparative Data on Sleep Architecture
The following table summarizes key polysomnographic (PSG) parameters affected by Lauflumide and traditional stimulants. Data is collated from various preclinical (rodent) and clinical studies to provide a representative comparison.
Lauflumide acts as a selective dopamine reuptake inhibitor (DRI). By blocking the dopamine transporter (DAT), it increases the extracellular concentration of dopamine in the synapse, enhancing dopaminergic signaling. Its selectivity is thought to contribute to its wake-promoting effects without the broader adrenergic and serotonergic actions that may contribute to more severe sleep disruption.
Figure 1. Mechanism of Lauflumide.
Traditional Stimulants: Broad Catecholamine Activity
Traditional stimulants have more complex mechanisms. Methylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, blocking both DAT and the norepinephrine transporter (NET).[8][9][10] Amphetamine not only blocks DAT and NET but also promotes the release of dopamine and norepinephrine from presynaptic vesicles and inhibits the enzyme monoamine oxidase (MAO), which breaks down these neurotransmitters.[1][6][11][12] This broad and potent elevation of catecholamines is responsible for their strong stimulant effects but also their more pronounced disruption of sleep architecture.
Replicating key findings from foundational Lauflumide research papers
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the foundational research on Leflunomide, a pivotal disease-modifying antirheumatic drug...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the foundational research on Leflunomide, a pivotal disease-modifying antirheumatic drug (DMARD). We will delve into its mechanism of action, compare its clinical efficacy against other established treatments, and provide insights into the experimental methodologies that underpinned these seminal findings.
Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis
Leflunomide is a prodrug that is rapidly converted to its active metabolite, A77 1726 (teriflunomide), upon oral administration.[1] The primary mechanism of action of A77 1726 is the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3][4][5][6][7][8][9] DHODH is a critical enzyme in the de novo pathway for pyrimidine synthesis, which is essential for the production of DNA and RNA.[4]
Activated lymphocytes, particularly T cells, which play a central role in the pathogenesis of rheumatoid arthritis, undergo rapid proliferation.[1][10][11] This clonal expansion necessitates a significant increase in their pyrimidine pool, making them highly dependent on the de novo synthesis pathway.[1][8][9] By inhibiting DHODH, A77 1726 depletes the intracellular pool of pyrimidines, leading to a G1 phase cell cycle arrest and thereby inhibiting the proliferation of these activated autoimmune lymphocytes.[1][12] Other cell types, which are not rapidly dividing, can utilize the pyrimidine salvage pathway and are therefore less affected by DHODH inhibition, contributing to the targeted immunomodulatory effect of Leflunomide.[1][7]
At higher concentrations, A77 1726 has also been shown to inhibit tyrosine kinases and NF-κB activation, which may contribute to its anti-inflammatory effects.[1][8][9]
Caption: Leflunomide's primary mechanism of action.
Clinical Efficacy in Rheumatoid Arthritis: A Comparative Summary
Leflunomide has been rigorously evaluated in several large-scale clinical trials, demonstrating its efficacy in improving the signs and symptoms of rheumatoid arthritis (RA) and slowing radiographic disease progression. The American College of Rheumatology 20% (ACR20) response rate is a key metric used in these trials, indicating a 20% improvement in tender and swollen joint counts and other clinical parameters.
Note: The Larsen score is a method for quantifying radiographic joint damage.
These foundational studies established that Leflunomide's efficacy is comparable to that of methotrexate and sulfasalazine and superior to placebo in the treatment of active RA.[2][13][15]
Experimental Protocols
Replicating the key findings for Leflunomide involves two primary areas of investigation: in vitro assays to determine the mechanism of action and clinical trial protocols to assess efficacy and safety.
1. In Vitro DHODH Inhibition Assay
Objective: To quantify the inhibitory effect of Leflunomide's active metabolite (A77 1726) on the enzymatic activity of dihydroorotate dehydrogenase.
Methodology:
Enzyme Source: Recombinant human DHODH is expressed and purified.
Substrates: Dihydroorotate and a coenzyme, such as coenzyme Q, are used as substrates.[3]
Assay Principle: The activity of DHODH is measured by monitoring the reduction of the coenzyme, which can be followed spectrophotometrically.
Inhibition Studies: The assay is performed in the presence of varying concentrations of A77 1726.
Data Analysis: The concentration of A77 1726 that inhibits 50% of the enzyme's activity (IC50) is calculated. Kinetic studies (e.g., Michaelis-Menten) can be performed to determine the type of inhibition (e.g., mixed-type).[3]
2. T-Cell Proliferation Assay
Objective: To assess the cytostatic effect of A77 1726 on activated T-lymphocytes.
Methodology:
Cell Culture: Human T-lymphocytes (e.g., from peripheral blood mononuclear cells or a T-cell line) are cultured.
Activation: T-cells are stimulated to proliferate using mitogens (e.g., phytohemagglutinin) or specific antigens.
Treatment: Activated T-cells are treated with various concentrations of A77 1726.
Proliferation Measurement: Cell proliferation is measured using methods such as:
[³H]-Thymidine incorporation: Measures the rate of DNA synthesis.
CFSE staining: A fluorescent dye that is diluted with each cell division.
Rescue Experiment: To confirm the mechanism, parallel experiments are conducted where uridine is added to the culture medium.[3] The reversal of the anti-proliferative effect by uridine demonstrates that the inhibition is due to the depletion of the pyrimidine pool.[3]
Objective: To evaluate the efficacy and safety of Leflunomide in patients with active rheumatoid arthritis compared to placebo and/or other DMARDs.
Methodology:
Caption: A typical workflow for a randomized controlled trial of Leflunomide.
Patient Population: Adults with a confirmed diagnosis of active rheumatoid arthritis according to the American College of Rheumatology criteria.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, and/or active-comparator-controlled trial.[7]
Intervention: Patients are randomized to receive Leflunomide (typically a loading dose followed by a daily maintenance dose), a placebo, or an active comparator like methotrexate or sulfasalazine.[13][14]
Outcome Measures:
Primary: ACR20 response rate at a predefined time point (e.g., 6 or 12 months).[13][14]
Secondary: ACR50 and ACR70 response rates, changes in radiographic progression (e.g., using the Larsen score), patient-reported outcomes (e.g., pain, physical function), and safety assessments.[13][14][15]
Statistical Analysis: The proportion of responders in each group is compared using appropriate statistical tests (e.g., chi-squared test). Changes in continuous variables are assessed using methods like ANCOVA.
A Comparative Analysis of the Metabolic Pathways of Leflunomide and Modafinil
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of the metabolic pathways of two clinically important drugs: Leflunomide, an immunomodulatory agent, and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the metabolic pathways of two clinically important drugs: Leflunomide, an immunomodulatory agent, and Modafinil, a wakefulness-promoting agent. Understanding the metabolic fate of these drugs is crucial for optimizing their therapeutic use, predicting potential drug-drug interactions, and ensuring patient safety.
Executive Summary
Leflunomide and Modafinil undergo extensive metabolism, primarily in the liver, but through distinct enzymatic pathways, leading to the formation of active and inactive metabolites, respectively. Leflunomide is a prodrug that requires metabolic activation to its active form, teriflunomide, which is then further metabolized. In contrast, Modafinil is metabolized to inactive metabolites through parallel pathways involving hydrolysis and oxidation. This guide delves into the specifics of these pathways, presenting quantitative data, detailed experimental protocols for in vitro analysis, and visual representations of the metabolic cascades.
Introduction
Leflunomide is an isoxazole derivative used in the treatment of rheumatoid arthritis. It is a prodrug that is rapidly and almost completely converted to its active metabolite, A77 1726 (teriflunomide), which is responsible for its pharmacological activity.[1][2]
Modafinil is a non-amphetamine central nervous system stimulant used to treat sleep disorders such as narcolepsy. It is metabolized in the liver into two major, but pharmacologically inactive, metabolites: modafinil acid and modafinil sulfone.[3][4]
Metabolic Pathways: A Comparative Overview
The metabolic pathways of Leflunomide and Modafinil differ significantly in their initial steps and the nature of their primary metabolites.
Leflunomide Metabolism
Leflunomide undergoes a rapid and extensive first-pass metabolism in the gut wall and liver to its active metabolite, teriflunomide (A77 1726).[2] This conversion involves the opening of the isoxazole ring. While this process can occur non-enzymatically, in vitro studies have demonstrated the involvement of cytochrome P450 (CYP) enzymes, specifically CYP1A2, CYP2C19, and CYP3A4.[5]
Teriflunomide is then further metabolized to various minor metabolites, including leflunomide glucuronides and an oxanilic acid derivative, before being eliminated from the body.[1] Approximately 43% of a dose is eliminated in the urine and 48% in the feces.[1]
Modafinil Metabolism
The metabolism of Modafinil is primarily hepatic and proceeds along two main pathways:
Amide Hydrolysis: This is the major pathway, where the amide group of Modafinil is hydrolyzed by esterases or amidases to form the inactive metabolite, modafinil acid (CRL-40467).[4][6]
CYP-mediated Oxidation: This is a lesser pathway involving cytochrome P450 enzymes, primarily CYP3A4, which oxidizes the sulfur atom to form the inactive metabolite, modafinil sulfone.[3]
Less than 10% of the administered dose is excreted as the unchanged drug.[4] The majority is eliminated in the urine as metabolites, with modafinil acid being the most abundant.[7][8]
Quantitative Data and Pharmacokinetic Parameters
The following tables summarize the key quantitative data and pharmacokinetic parameters for Leflunomide and Modafinil and their major metabolites.
Table 1: Pharmacokinetic Parameters of Leflunomide and its Active Metabolite Teriflunomide
Experimental Protocols for In Vitro Metabolism Studies
The following provides a generalized, yet detailed, protocol for assessing the in vitro metabolism of xenobiotics like Leflunomide and Modafinil using human liver microsomes. This protocol is based on established methodologies for microsomal stability assays.[12][13][14][15]
Objective
To determine the metabolic stability of a test compound (e.g., Leflunomide or Modafinil) in the presence of human liver microsomes and a co-factor regenerating system.
Materials
Test compound (Leflunomide or Modafinil)
Pooled human liver microsomes (e.g., 20 mg/mL stock)
100 mM Phosphate buffer (pH 7.4)
3.3 mM Magnesium chloride (MgCl₂)
NADPH regenerating system:
3 mM NADPH
5.3 mM Glucose-6-phosphate
0.67 units/mL Glucose-6-phosphate dehydrogenase
Acetonitrile (or other suitable organic solvent) for reaction termination
Internal standard for analytical quantification
Control compounds with known metabolic stability (e.g., testosterone for high clearance, verapamil for low clearance)
96-well plates or microcentrifuge tubes
Incubator/shaker set at 37°C
Centrifuge
LC-MS/MS system for analysis
Experimental Procedure
Preparation of Reagents:
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Dilute further in acetonitrile to achieve the desired final incubation concentration (e.g., 1-10 µM).
Prepare the incubation medium by mixing phosphate buffer, MgCl₂, and the NADPH regenerating system.
Prepare the microsomal suspension by diluting the stock microsomes in phosphate buffer to the desired final concentration (e.g., 0.5 mg/mL).
Incubation:
In a 96-well plate or microcentrifuge tubes, pre-warm the incubation medium and microsomal suspension to 37°C.
To initiate the reaction, add the test compound to the pre-warmed mixture of incubation medium and microsomes. The final volume of each incubation is typically 200 µL.
Incubate the plate at 37°C with gentle shaking.
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
Reaction Termination and Sample Preparation:
To stop the reaction at each time point, add a volume of cold organic solvent (e.g., 2 volumes of acetonitrile) containing the internal standard.
Centrifuge the samples to precipitate the proteins (e.g., 4000 rpm for 20 minutes at 4°C).
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug at each time point.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent drug against time.
Determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).
Visualizing the Metabolic Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathways of Leflunomide and Modafinil.
A Comparative Analysis of the Therapeutic Index of Lauflumide and Other Psychostimulants
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the therapeutic index of Lauflumide (also known as NLS-4 or flmodafinil) against established psychostimula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic index of Lauflumide (also known as NLS-4 or flmodafinil) against established psychostimulants, including methylphenidate, amphetamine, and modafinil. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows to facilitate an objective evaluation of these compounds.
Data Presentation: Comparative Therapeutic Index
The therapeutic index (TI) is a quantitative measure of the relative safety of a drug, calculated as the ratio of the toxic dose to the therapeutic dose. A higher TI indicates a wider margin of safety. The data presented below is derived from preclinical studies in rodent models.
Note: The therapeutic index for Lauflumide is presented as a "greater than" value due to the available non-lethal dose data at the highest tested concentration. The ED50 values for locomotor activity can vary depending on the specific experimental conditions and mouse strain.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below. These protocols are foundational for understanding the derivation of the efficacy and toxicity data.
Determination of Median Effective Dose (ED50) for Locomotor Activity
This experiment assesses the dose of a psychostimulant required to produce a significant increase in spontaneous movement in mice, a common preclinical measure of stimulant efficacy.
Protocol:
Animal Model: Male C57BL/6J mice, 8-10 weeks old, are habituated to the testing room for at least 1 hour before the experiment.
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beam breaks or a video-tracking system to monitor locomotor activity.
Drug Administration: Mice are randomly assigned to groups and administered either vehicle (e.g., saline, 0.5% methylcellulose) or varying doses of the test compound (Lauflumide, methylphenidate, amphetamine, or modafinil) via oral gavage.
Acclimation and Testing: Immediately after administration, each mouse is placed in the center of the open-field arena. Locomotor activity (total distance traveled, horizontal beam breaks) is recorded for a set duration, typically 60-120 minutes.
Data Analysis: The total locomotor activity is quantified for each dose group. A dose-response curve is generated by plotting the mean locomotor activity against the logarithm of the dose. The ED50, the dose that produces 50% of the maximal response, is then calculated using non-linear regression analysis.
Determination of Median Lethal Dose (LD50)
This experiment determines the dose of a substance that is lethal to 50% of a test population. It is a critical measure of acute toxicity.
Protocol:
Animal Model: Male and female Swiss Webster mice, 8-10 weeks old.
Drug Administration: Animals are divided into groups and administered a single dose of the test compound via oral gavage. Dose levels are selected based on preliminary range-finding studies. A control group receives the vehicle.
Observation Period: Following administration, animals are observed for signs of toxicity and mortality continuously for the first 4 hours, and then daily for a period of 14 days.
Data Collection: The number of mortalities in each dose group is recorded.
Data Analysis: The LD50 value and its 95% confidence interval are calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.
Dopamine Transporter (DAT) Binding Assay
This in vitro assay measures the affinity of a compound for the dopamine transporter, a key target for many psychostimulants.
Protocol:
Preparation of Synaptosomes: Striatal tissue is dissected from rodent brains and homogenized in a sucrose buffer. The homogenate is then centrifuged to isolate synaptosomes, which are resealed nerve terminals containing dopamine transporters.
Radioligand Binding: Synaptosomal membranes are incubated with a radiolabeled ligand that binds to the dopamine transporter (e.g., [³H]WIN 35,428) in the presence of varying concentrations of the test compound (Lauflumide or other psychostimulants).
Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
Data Analysis: The specific binding of the radioligand is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known DAT inhibitor) from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts relevant to the evaluation of psychostimulants.
Safeguarding Your Laboratory: Proper Disposal Procedures for Lauflumide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This doc...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of Lauflumide, also known as BisfluoroModafinil or CRL-40,940. Adherence to these procedures will minimize environmental impact and ensure a safe working environment.
Key Safety and Hazard Information
A thorough understanding of a substance's properties is the foundation of its safe handling and disposal. The following table summarizes the key hazard information for Lauflumide, based on available Safety Data Sheets (SDS).
Hazard Classification
Details
Recommendations
GHS Classification
The substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1]
While not classified as hazardous, it is crucial to follow standard precautionary measures for handling chemicals.
The usual precautionary measures for handling chemicals should be followed.[1]
Always wear appropriate PPE, including lab coats, gloves, and safety glasses.
Environmental Precautions
Do not allow to enter sewers/ surface or ground water.[1]
Prevent release into the environment.
Step-by-Step Disposal Protocol
Follow this workflow to ensure the safe and compliant disposal of Lauflumide waste. This procedure is designed to guide the user through a logical decision-making process.
A logical workflow for the proper disposal of Lauflumide waste.
Detailed Procedural Steps:
Waste Segregation: Isolate Lauflumide waste from other chemical waste streams to avoid unintended reactions.
Consult Safety Data Sheet (SDS): Before handling, always review the most current SDS for Lauflumide. The SDS for a related compound, Modafinil, states to "Dispose of contents/container in accordance with local/regional/national/international regulations."[2] A similar general instruction is provided by another supplier: "Dispose of contents/ container to an approved waste disposal plant."
Environmental Protection: Under no circumstances should Lauflumide be allowed to enter drains or waterways.[1]
Disposal of Small Quantities: For very small, uncontaminated quantities of solid Lauflumide, the recommended procedure, in the absence of a take-back program, is to mix the compound with an undesirable, non-reactive substance like cat litter or used coffee grounds.[3][4] This mixture should then be placed in a sealed bag or container to prevent leakage before being disposed of in the trash.[3][4] Always confirm that this method is compliant with your institution's and local regulations.
Disposal of Large Quantities and Contaminated Materials: All other forms of Lauflumide waste, including contaminated labware, solutions, and larger quantities of the solid compound, must be disposed of as chemical waste.
Containment: Collect the waste in a designated, properly labeled, and sealed container.
Labeling: The container must be clearly labeled with the contents, including the name "Lauflumide" and any other components of the waste.
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials.
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.
General Best Practices for Pharmaceutical Waste
For all pharmaceutical compounds, including Lauflumide, the preferred method of disposal is through a drug take-back program.[5][6] These programs ensure that the substances are handled and destroyed in an environmentally sound manner. If a take-back program is not available, the procedures outlined above should be followed. Flushing of pharmaceuticals is generally not recommended unless specifically stated on the product's labeling, due to the potential for water contamination.[3][6]
By adhering to these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem. Always prioritize safety and regulatory compliance in all waste management practices.
Essential Safety and Logistical Information for Handling Lauflumide
For Researchers, Scientists, and Drug Development Professionals This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the investigational...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for the investigational drug Lauflumide (also known as Flmodafinil or CRL-40,940). Given its status as a potent, research-phase compound, adherence to stringent safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research activities. The following procedures are based on established best practices for handling hazardous pharmaceutical compounds.
Personal Protective Equipment (PPE)
The primary routes of occupational exposure to potent compounds like Lauflumide are through skin contact, inhalation of aerosols or dust, and accidental ingestion. Therefore, a multi-layered PPE approach is mandatory.
1.1. Hand Protection
Double gloving is required for all activities involving Lauflumide. The outer glove should be chemotherapy-rated and the inner glove should be a well-fitting nitrile glove. Gloves should be changed immediately if contaminated or after a maximum of two hours of continuous use. Since Lauflumide is soluble in Dimethyl Sulfoxide (DMSO), glove selection should consider resistance to this solvent.
Table 1: Representative Glove Breakthrough Times with Dimethyl Sulfoxide (DMSO)
Glove Material
Breakthrough Time (minutes)
Rating
Nitrile
> 480
Excellent
Neoprene
235.2
Good
Latex
4.8
Not Recommended
Note: This data is for pure DMSO and should be used as a guideline. It is crucial to consult the glove manufacturer's specific chemical resistance data.
1.2. Body Protection
A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs. Reusable lab coats are not permitted when handling Lauflumide.
1.3. Respiratory Protection
When handling Lauflumide powder outside of a containment device (e.g., weighing, reconstitution), a NIOSH-approved N95 or higher-rated respirator is mandatory to prevent inhalation of airborne particles. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.
1.4. Eye and Face Protection
ANSI-rated safety glasses with side shields are the minimum requirement. When there is a splash hazard, a full-face shield worn over safety glasses is required.
Operational Plans
2.1. Receiving and Storage
Upon receipt, inspect the shipping container for any signs of damage. If damage is suspected, handle the package as a potential spill and don appropriate PPE before opening.
Lauflumide should be stored in a designated, clearly labeled, and secure area with restricted access.
Recommended storage conditions for Lauflumide powder are at room temperature, protected from direct sunlight and heat.[1] Stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[2]
2.2. Handling and Preparation
All handling of Lauflumide powder, including weighing and reconstitution, must be performed within a certified Class II Type B2 Biological Safety Cabinet (BSC) or a powder containment hood that is externally vented.
Experimental Workflow for Safe Handling of Lauflumide Powder
Caption: Workflow for the safe handling of Lauflumide powder in a laboratory setting.
2.3. Spill Management
A written spill procedure and a well-stocked spill kit must be readily available in all areas where Lauflumide is handled.
Table 2: Spill Kit Contents
Item
Quantity
Chemotherapy-rated gloves (2 pairs)
2
Disposable gown
1
N95 respirator
1
Safety goggles and face shield
1
Absorbent, plastic-backed pads
As needed
Scoop and scraper
1 set
Designated hazardous waste bags (2)
2
Deactivating solution (e.g., 10% bleach)
1 bottle
Neutralizing agent (if using bleach)
1 bottle
Detergent solution
1 bottle
Spill Cleanup Protocol:
Evacuate and Secure: Alert others in the area and restrict access to the spill.
Don PPE: Put on all required PPE from the spill kit.
Containment: Cover the spill with absorbent pads, starting from the outside and working inward.
Deactivation (if applicable): Apply a deactivating solution to the spill area and allow for the recommended contact time.
Cleanup: Use the scoop and scraper to collect all contaminated materials and place them in the hazardous waste bags.
Decontamination: Clean the spill area with a detergent solution, followed by a rinse with water.
Disposal: Seal the hazardous waste bags and dispose of them according to the facility's hazardous waste procedures.
Doff PPE and Wash Hands: Remove PPE in a designated area and wash hands thoroughly.
Logical Relationship for Spill Response
Caption: Step-by-step logical flow for responding to a Lauflumide spill.
Disposal Plan
All materials contaminated with Lauflumide are considered hazardous waste and must be disposed of accordingly.
3.1. Waste Segregation
Sharps: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-resistant, and leak-proof sharps container labeled "Hazardous Waste."
Solid Waste: Contaminated PPE (gloves, gowns), absorbent pads, and other solid materials must be placed in a designated, leak-proof, and clearly labeled hazardous waste container.
Liquid Waste: Unused solutions containing Lauflumide should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of Lauflumide solutions down the drain.
3.2. Disposal Procedures
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.
For unused Lauflumide powder, it is recommended to return it to the supplier or dispose of it as hazardous chemical waste.
Alternatively, unused medication can be mixed with an unappealing substance like coffee grounds or cat litter, placed in a sealed plastic bag, and then disposed of in the trash, provided this aligns with local regulations and institutional policies.[3][4]
This guidance is intended to provide a framework for the safe handling of Lauflumide. It is essential to supplement these recommendations with a thorough risk assessment for specific laboratory procedures and to comply with all institutional and regulatory requirements.